(Rac)-Hydroxycotinine-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCJXZZNAUIQN-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873224 | |
| Record name | trans-3'-Hydroxycotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34834-67-8, 108450-02-8 | |
| Record name | Hydroxycotinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxycotinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3'-Hydroxycotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34834-67-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-HYDROXYCOTININE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Rac)-Hydroxycotinine-d3: A Technical Guide for Researchers
(Rac)-Hydroxycotinine-d3 is the deuterated form of hydroxycotinine, a primary metabolite of cotinine, which itself is the main metabolite of nicotine. The "d3" designation indicates the presence of three deuterium atoms, making it a valuable tool in analytical chemistry, particularly for mass spectrometry-based methods. Its primary application is as an internal standard for the accurate quantification of hydroxycotinine in biological samples, which is crucial for studies on nicotine metabolism, tobacco exposure, and smoking cessation therapies. The "(Rac)" prefix signifies that the compound is a racemic mixture, containing equal amounts of both enantiomers.
This guide provides a comprehensive overview of this compound, including its role in nicotine metabolism, its application in bioanalysis, and detailed experimental protocols for its use.
Chemical and Physical Properties
The fundamental properties of this compound and its non-deuterated counterpart are summarized below. These properties are essential for its use in analytical method development.
| Property | This compound (trans) | trans-3'-Hydroxycotinine |
| Molecular Formula | C₁₀H₉D₃N₂O₂ | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 195.23 (Varies slightly by source) | 192.21 g/mol [1][2] |
| Appearance | Typically a solid | Solid |
| Synonyms | trans-3'-hydroxycotinine-D3 | 3-Hydroxycotinine[1][2] |
| Primary Application | Internal standard for mass spectrometry | Biomarker of nicotine exposure |
Role in Nicotine Metabolism
Nicotine undergoes extensive metabolism in the human liver, primarily by cytochrome P450 enzymes, with CYP2A6 playing a major role.[3][4][5][6] Approximately 70-80% of nicotine is converted to cotinine.[3][6] Cotinine is then further metabolized, with a significant portion being hydroxylated by CYP2A6 to form trans-3'-hydroxycotinine (3HC).[3][4][7] This metabolite, along with its glucuronide conjugate, is a major end-product of nicotine metabolism found in urine, accounting for 40-60% of the initial nicotine dose.[6][7] The ratio of 3HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a widely used biomarker for CYP2A6 activity and the rate of nicotine metabolism.[3][8]
References
- 1. 3-Hydroxycotinine | C10H12N2O2 | CID 10219774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Hydroxycotinine, trans- | C10H12N2O2 | CID 107963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Human Metabolome Database: Showing metabocard for Hydroxycotinine (HMDB0001390) [hmdb.ca]
- 8. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to (Rac)-Hydroxycotinine-d3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to (Rac)-Hydroxycotinine-d3. This deuterated analog of a major nicotine metabolite is a critical tool in pharmacokinetic and metabolic studies.
Core Chemical Properties
This compound, also known as trans-3'-Hydroxy Cotinine-d3 (Racemic Mixture), is a stable isotope-labeled form of hydroxycotinine. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.
| Property | Value | Source |
| CAS Number | 159956-78-2 | [1] |
| Molecular Formula | C₁₀H₉D₃N₂O₂ | [1] |
| Molecular Weight | 195.23 g/mol | [1] |
| Alternate Name | trans-3-Hydroxy-1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | [1] |
| Application | Labeled nicotine metabolite | [1] |
Metabolic Signaling Pathway: Nicotine Metabolism
This compound follows the same metabolic pathway as its non-deuterated analog, which is a key part of nicotine metabolism. The primary enzyme responsible for the metabolism of nicotine and its downstream metabolites is Cytochrome P450 2A6 (CYP2A6), predominantly found in the liver.
The metabolic cascade begins with the oxidation of nicotine to cotinine, a major proximate metabolite. Cotinine is then further metabolized by CYP2A6 to trans-3'-hydroxycotinine. The ratio of trans-3'-hydroxycotinine to cotinine is often used as a biomarker for CYP2A6 enzyme activity. Genetic variations in the CYP2A6 gene can lead to significant inter-individual differences in the rate of nicotine metabolism.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of this compound in research. Below are synthesized protocols for its synthesis, purification, and analysis based on established methods for related compounds.
Synthesis of (Rac)-trans-3'-Hydroxycotinine-d3
Materials:
-
(Rac)-Cotinine-d3
-
Lithium diisopropylamide (LDA)
-
Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH)
-
Dibenzyl peroxydicarbonate
-
Sodium bis(trimethylsilyl)amide (NaN[(CH3)3Si]2)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfite
-
Base for hydrolysis (e.g., sodium hydroxide)
Procedure (Adapted):
-
Deprotonation: Dissolve (Rac)-Cotinine-d3 in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon). Add a solution of LDA in THF dropwise to the cooled solution to deprotonate the cotinine-d3.
-
Oxidation: To the reaction mixture, add a solution of MoOPH or dibenzyl peroxydicarbonate in THF. Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the crude product with an organic solvent such as ethyl acetate.
-
Hydrolysis: Subject the crude product to base-catalyzed hydrolysis to yield (Rac)-trans-3'-hydroxycotinine-d3.
-
Purification: The final product should be purified using column chromatography.
Purification Protocol
Purification of the synthesized (Rac)-trans-3'-hydroxycotinine-d3 is essential to remove unreacted starting materials and byproducts.
Method: Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A solvent system such as ethyl acetate/methanol/concentrated ammonia (e.g., 80:20:5 v/v/v) can be effective.[2]
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude (Rac)-trans-3'-hydroxycotinine-d3 in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified (Rac)-trans-3'-hydroxycotinine-d3.
-
Analytical Methods
This compound is typically used as an internal standard for the quantification of endogenous trans-3'-hydroxycotinine in biological samples. However, the following methods can be adapted to quantify this compound itself.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most common and sensitive method for the analysis of nicotine metabolites.
-
Sample Preparation (from Urine):
-
To 1 mL of urine, add an internal standard (if quantifying this compound, a different deuterated analog or a structural analog would be used).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with water, HCl, and methanol.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]
-
-
Chromatographic Conditions:
-
Column: A Synergi Polar RP column or a phenyl-hexyl column can provide good separation.[3]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive mode electrospray ionization (ESI).
-
Monitoring: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions would need to be optimized for this compound.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of these compounds, often requiring derivatization.
-
Sample Preparation (from Urine):
-
Perform enzymatic hydrolysis with β-glucuronidase to measure total (free + conjugated) analyte.
-
Perform a basic liquid-liquid extraction with a solvent mixture like dichloromethane and n-butyl acetate.
-
Evaporate the organic layer to dryness.
-
Derivatize the hydroxyl group of this compound with an agent such as bis(trimethylsilyl)acetamide (BSA).
-
-
Chromatographic Conditions:
-
Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a lower starting temperature (e.g., 100°C) to a higher final temperature (e.g., 280°C) to ensure good separation.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
This technical guide provides a foundational understanding of this compound for its application in scientific research. For specific experimental applications, further optimization and validation of the described protocols are recommended.
References
- 1. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Deuterated Hydroxycotinine for Advanced Pharmaceutical Research
For Immediate Release
This whitepaper provides a comprehensive technical guide for the synthesis of deuterated hydroxycotinine, a critical analytical standard in drug metabolism and pharmacokinetic studies. The synthesis is a two-stage process commencing with the preparation of deuterated cotinine, followed by its hydroxylation to yield the target compound. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and metabolic pathways.
Introduction
trans-3'-Hydroxycotinine is the primary metabolite of cotinine, which itself is the major metabolite of nicotine. The quantification of nicotine and its metabolites is crucial for understanding tobacco exposure, nicotine dependence, and the efficacy of smoking cessation therapies. Deuterated analogs of these metabolites, such as deuterated trans-3'-hydroxycotinine, serve as indispensable internal standards in mass spectrometry-based bioanalytical methods, ensuring accurate and precise quantification in complex biological matrices. This guide outlines a robust methodology for the synthesis of this vital research tool.
Metabolic Pathway of Nicotine
The metabolic conversion of nicotine to trans-3'-hydroxycotinine is a multi-step enzymatic process primarily occurring in the liver. The pathway is initiated by the cytochrome P450 enzyme CYP2A6, which catalyzes the oxidation of nicotine to a nicotine iminium ion. This intermediate is then converted to cotinine by aldehyde oxidase. Subsequently, CYP2A6 further hydroxylates cotinine to form trans-3'-hydroxycotinine.
Caption: Metabolic conversion of nicotine to trans-3'-hydroxycotinine.
Synthesis of Deuterated Hydroxycotinine: A Two-Stage Approach
The synthesis of deuterated trans-3'-hydroxycotinine is achieved in two main stages: first, the synthesis of a deuterated cotinine precursor, followed by the stereoselective hydroxylation of this precursor.
Stage 1: Synthesis of Deuterated Cotinine (d₃-Cotinine)
General Workflow for d₃-Cotinine Synthesis:
Caption: General workflow for the synthesis of d₃-Cotinine.
Stage 2: Synthesis of trans-3'-Hydroxy-d₃-cotinine
With deuterated cotinine in hand, the next stage involves the introduction of a hydroxyl group at the 3' position of the pyrrolidinone ring. A commonly employed method involves the deprotonation of cotinine followed by oxidation.[1][2]
Experimental Protocol:
A detailed protocol for the synthesis of the unlabeled trans-3'-hydroxycotinine has been described and can be adapted for the deuterated analog.[2]
-
Deprotonation: A solution of (S)-cotinine (or in this case, d₃-cotinine) in dry tetrahydrofuran (THF) is cooled to -78 °C. Lithium diisopropylamide (LDA) is then added to facilitate deprotonation.
-
Oxidation: An oxidizing agent, such as oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), is added to the solution. This results in a mixture of trans- and cis-3'-hydroxycotinine.[2]
-
Purification: The resulting mixture of isomers is then purified to isolate the desired trans isomer. This can be achieved through techniques such as conversion to a solid ester derivative (e.g., hexanoate ester), recrystallization, and subsequent cleavage of the ester.[2]
Another reported two-step method for the synthesis of unlabeled trans-3'-hydroxycotinine from cotinine utilizes NaN[(CH₃)₃Si]₂ and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis.[1] This method could also be adapted for the deuterated compound.
Synthetic Workflow for Hydroxylation:
Caption: Synthetic workflow for the hydroxylation of d₃-Cotinine.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of cotinine and hydroxycotinine derivatives.
Table 1: Synthesis of trans-3'-Hydroxycotinine (Unlabeled)
| Parameter | Value | Reference |
| Starting Material | (S)-Cotinine | [2] |
| Key Reagents | LDA, MoOPH | [2] |
| Product Ratio (trans:cis) | 80:20 | [2] |
| Final Purity of trans Isomer | >98% | [2] |
Table 2: Properties of Deuterated Cotinine
| Property | Value | Reference |
| Chemical Name | 1-(methyl-d₃)-5-(3-pyridinyl)-2-pyrrolidinone | |
| Deuterated Forms | ≥99% (d₁-d₃) | |
| Molecular Formula | C₁₀H₉D₃N₂O | |
| Molecular Weight | 179.2 |
Conclusion
The synthesis of deuterated hydroxycotinine is a critical process for enabling high-precision bioanalytical studies of nicotine metabolism. By following a two-stage approach involving the initial preparation of deuterated cotinine and its subsequent stereoselective hydroxylation, researchers can obtain the necessary internal standards for accurate quantification. The methodologies outlined in this guide, adapted from established literature, provide a solid foundation for the successful synthesis of this important analytical tool. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, enhancing the utility of this compound in pharmaceutical and clinical research.
References
- 1. A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Hydroxycotinine-d3 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Rac)-Hydroxycotinine-d3, a deuterated isotopologue of hydroxycotinine, a major metabolite of cotinine and a biomarker for nicotine exposure. This document details its physicochemical properties, relevant metabolic pathways, and analytical methodologies for its quantification.
Certificate of Analysis (Illustrative)
While a specific Certificate of Analysis for each batch of this compound should be obtained from the supplier, the following table represents typical data provided for such a reference standard.
| Parameter | Specification |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₉D₃N₂O₂ |
| Molecular Weight | 195.23 g/mol |
| Purity (by HPLC) | ≥98% |
| Deuterium Incorporation | ≥99 atom % D |
| Identity (by MS, NMR) | Conforms to structure |
| Solubility | Soluble in methanol, acetonitrile, DMSO |
| Storage Condition | -20°C, desiccated, protected from light |
Physicochemical and Quantitative Data
The following tables summarize key quantitative data for hydroxycotinine and the related deuterated compound, rac-Cotinine-d3. This information is critical for analytical method development and interpretation of experimental results.
Table 1: Physicochemical Properties of trans-3'-Hydroxycotinine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 34834-67-8 | [1] |
| XLogP3 | -0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Table 2: Properties of rac-Cotinine-d3 (Related Deuterated Compound)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉D₃N₂O | [3] |
| Molecular Weight | 179.23 g/mol | [3] |
| CAS Number | 110952-70-0 | [3] |
| Purity | >95% (HPLC) | [3] |
| Melting Point | 48-50°C | [4] |
| Solubility | Chloroform, Dichloromethane, Ethanol, Water | [4] |
Metabolic Pathway of Nicotine
Hydroxycotinine is a key metabolite in the nicotine degradation pathway. The primary enzyme responsible for the conversion of cotinine to 3'-hydroxycotinine is Cytochrome P450 2A6 (CYP2A6).[5][6] The ratio of 3'-hydroxycotinine to cotinine is often used as a biomarker for CYP2A6 activity.[6][7]
Metabolic conversion of Nicotine to trans-3'-Hydroxycotinine.
Experimental Protocols
The quantification of this compound, typically as an internal standard, and its non-deuterated counterpart in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid Phase Extraction (SPE)
A common method for extracting nicotine and its metabolites from urine involves solid-phase extraction.[8]
-
Sample Pre-treatment: Dilute 180 µL of urine with 1000 µL of 5 mM ammonium formate (pH 2.5).[8]
-
Internal Standard Spiking: Add a working solution of this compound and other deuterated internal standards.[8]
-
SPE Cartridge Conditioning: Condition a SOLA CX SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[8]
-
Sample Loading: Apply the pre-treated sample to the SPE cartridge.[8]
-
Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).[8]
-
Elution: Elute the analytes with an appropriate solvent, often a mixture of dichloromethane, isopropanol, and ammonium hydroxide.[9]
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[9]
Workflow for sample preparation using Solid Phase Extraction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Below are typical parameters for the chromatographic separation and mass spectrometric detection of hydroxycotinine.[10][11]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used, such as a ZORBAX RRHD StableBond C18 (2.1 × 150 mm, 1.8 µm).[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol) is employed.[10]
-
Flow Rate: A typical flow rate is around 300 µL/min.[10]
-
Column Temperature: The column is often heated to around 50°C to ensure reproducible retention times.[10]
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI) is commonly used.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions (Illustrative):
-
trans-3'-Hydroxycotinine: The precursor ion [M+H]⁺ at m/z 193.1 is fragmented to produce product ions, with common transitions being monitored.
-
This compound: The precursor ion [M+H]⁺ at m/z 196.1 is monitored with corresponding fragment ions.
-
References
- 1. 3'-Hydroxycotinine, trans- | C10H12N2O2 | CID 107963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxycotinine | C10H12N2O2 | CID 10219774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rac-Cotinine-d3 | TRC-C725005-10MG | LGC Standards [lgcstandards.com]
- 4. usbio.net [usbio.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (Rac)-Hydroxycotinine-d3 in Advancing Nicotine Research: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the critical role of (Rac)-Hydroxycotinine-d3 in the field of nicotine research. It provides a detailed overview of its application, the underlying metabolic pathways, and standardized experimental protocols for its use.
Introduction: The Need for Precision in Nicotine Metabolite Quantification
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, leading to a variety of breakdown products. The quantification of these metabolites is crucial for understanding nicotine pharmacokinetics, individual differences in metabolism, and the efficacy of smoking cessation therapies. Among the key metabolites is 3'-hydroxycotinine (3HC), and its accurate measurement is paramount. This compound is a deuterated analog of 3'-hydroxycotinine, meaning three of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the precision and reliability of quantitative studies.
Core Application: An Indispensable Internal Standard
The primary and most critical role of this compound in nicotine research is its use as an internal standard in bioanalytical methods.[1][2][3] Due to its structural similarity and identical chemical properties to the endogenous analyte (3'-hydroxycotinine), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, its slightly higher mass, due to the deuterium atoms, allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This enables accurate quantification by correcting for any analyte loss during sample preparation and instrumental analysis.
The Metabolic Landscape: Nicotine's Journey to Hydroxycotinine
Nicotine is primarily metabolized in the liver, with 70-80% being converted to cotinine.[4][5][6] This conversion is mainly catalyzed by the cytochrome P450 enzyme CYP2A6.[5][6][[“]] Cotinine is then further metabolized to trans-3'-hydroxycotinine (3HC), a reaction also predominantly mediated by CYP2A6.[6][[“]] The ratio of 3HC to cotinine in biological fluids, known as the Nicotine Metabolite Ratio (NMR), serves as a reliable biomarker for CYP2A6 enzyme activity and the rate of nicotine metabolism in an individual.[1] Faster metabolizers tend to have higher NMR values.
Nicotine Metabolism Pathway
Experimental Protocols: A Guide to Quantification
The following section outlines a generalized, yet detailed, methodology for the simultaneous quantification of nicotine metabolites, including 3'-hydroxycotinine, in biological matrices such as urine and plasma, using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of the biological sample (e.g., urine), add an internal standard working solution containing this compound and other relevant deuterated standards (e.g., cotinine-d3, nicotine-d4).
-
Enzymatic Hydrolysis (for total concentrations): For the analysis of total (free and glucuronidated) metabolites, treat the sample with β-glucuronidase to deconjugate the glucuronides.
-
Protein Precipitation (for plasma/serum): If using plasma or serum, add a protein precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins. The supernatant is then used for SPE.
-
Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by an acidic buffer.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an acidic buffer to remove interferences. A subsequent wash with methanol can be used to elute certain analytes if desired.
-
Elution: Elute the target analytes (nicotine, cotinine, 3'-hydroxycotinine, and their deuterated analogs) with a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).
-
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
Analytical Workflow
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is employed for separation.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive mode electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and its internal standard.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for 3'-hydroxycotinine and its deuterated internal standard, this compound, as reported in various validated analytical methods.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-3'-Hydroxycotinine | 193.1 | 80.0 |
| This compound | 196.1 | 80.0 or 83.0 |
Note: Specific ion transitions may vary slightly depending on the instrument and optimization.
Table 2: Performance Characteristics of Analytical Methods
| Biological Matrix | LLOQ (ng/mL) | Extraction Recovery (%) | Reference |
| Human Urine | 0.5 | 55.1 - 109.1 | [2] |
| Human Meconium | 1.25 | Not specified | [8] |
| Human Serum | 0.5 | ~100 | [9] |
| Human Plasma | 1.5 | 76.8 - 96.4 | [10] |
LLOQ: Lower Limit of Quantification
Conclusion
This compound is an essential tool in nicotine research, enabling the accurate and precise quantification of 3'-hydroxycotinine. Its role as an internal standard is fundamental to the reliability of LC-MS/MS-based studies investigating nicotine metabolism, pharmacokinetics, and the factors influencing smoking behavior and cessation. The methodologies and data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods, ultimately contributing to a deeper understanding of nicotine's effects and the improvement of public health strategies related to tobacco use.
References
- 1. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. gpnotebook.com [gpnotebook.com]
- 7. consensus.app [consensus.app]
- 8. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Nicotine Metabolite Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core metabolic pathways of nicotine. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and tobacco product research. The guide summarizes quantitative data in structured tables, presents detailed methodologies for key experiments, and visualizes complex pathways and workflows using Graphviz diagrams.
Introduction to Nicotine Metabolism
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, primarily in the liver.[1] The rate and pathway of nicotine metabolism are critical determinants of nicotine dependence, smoking behavior, and exposure to tobacco-related toxicants.[2] Genetic and environmental factors contribute to inter-individual variability in nicotine metabolism, influencing smoking intensity and the efficacy of smoking cessation therapies.[3] This guide delves into the intricate enzymatic processes that govern the transformation and elimination of nicotine from the body.
Primary Metabolic Pathways of Nicotine
Approximately 70-80% of nicotine is metabolized to cotinine, which serves as a reliable biomarker for nicotine exposure due to its longer half-life.[4][5] The conversion of nicotine to cotinine is a two-step process initiated by cytochrome P450 (CYP) enzymes.[6] Other significant metabolic routes include N-oxidation and glucuronidation.
C-oxidation Pathway: Formation of Cotinine
The major pathway of nicotine metabolism is the C-oxidation of the pyrrolidine ring, leading to the formation of cotinine.[7] This pathway is predominantly catalyzed by the liver enzyme CYP2A6, with minor contributions from CYP2B6.[2][8]
The initial step involves the oxidation of nicotine to a reactive intermediate, nicotine-Δ1'(5')-iminium ion, which is in equilibrium with 5'-hydroxynicotine.[6][9] This intermediate is then further oxidized to cotinine by the cytosolic enzyme aldehyde oxidase.[6][10]
N-oxidation Pathway
A smaller fraction of nicotine, approximately 4-7%, is metabolized via N-oxidation to form nicotine-N'-oxide.[6] This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3).[8]
Glucuronidation Pathway
Direct conjugation with glucuronic acid is another metabolic route for nicotine. Approximately 3-5% of a nicotine dose is converted to nicotine-N-glucuronide.[6] This phase II reaction is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT2B10.[3][11] UGT1A4 and UGT1A9 also contribute to nicotine glucuronidation.[4]
References
- 1. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-glucuronidation of nicotine and cotinine by human liver microsomes and heterologously expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bibalex.org [bibalex.org]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 8. ClinPGx [clinpgx.org]
- 9. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Commercial Suppliers of (Rac)-Hydroxycotinine-d3: A Technical Overview
For researchers, scientists, and drug development professionals engaged in nicotine metabolism studies, pharmacokinetic analyses, or forensic toxicology, obtaining high-purity, isotopically labeled internal standards is critical for accurate quantification. (Rac)-Hydroxycotinine-d3, a deuterated form of a primary nicotine metabolite, serves as an essential tool for mass spectrometry-based assays. This guide provides an overview of commercial suppliers and a typical experimental workflow for its application.
The most commonly available commercial form of this compound is trans-3′-Hydroxy Cotinine-d3 . The "trans" designation refers to the stereochemistry of the hydroxyl group, and it is typically supplied as a racemic mixture.
Commercial Supplier and Product Data
Below is a summary of commercial suppliers offering trans-3′-Hydroxy Cotinine-d3, which serves as the racemic deuterated standard. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| Santa Cruz Biotechnology | trans-3′-Hydroxy Cotinine-d3[1] | 159956-78-2[1] | C₁₀H₉D₃N₂O₂[1] | Labeled nicotine metabolite. Classified as a Dangerous Good for transport[1]. |
| Sigma-Aldrich (Cerilliant) | trans-3'-Hydroxycotinine-D3 solution | 34834-67-8 (unlabeled) | Not specified | Certified reference material, 100 µg/mL in methanol[2]. |
| Thomas Scientific | trans-3'-Hydroxycotinine-D3 solution | Not specified | Not specified | Distributes MilliporeSigma product. Sold as a 1mL solution[3]. |
| Cayman Chemical | trans-3'-Hydroxycotinine | 34834-67-8 (unlabeled) | C₁₀H₁₂N₂O₂ | Offers the unlabeled compound; deuterated version not explicitly listed but may be available upon inquiry[4]. |
Experimental Protocols & Methodologies
While specific protocols are application-dependent and should be developed and validated in-house, the primary application for this compound is as an internal standard (IS) in quantitative bioanalysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
A general methodology involves:
-
Sample Preparation: Biological matrices (e.g., plasma, urine, or serum) are collected. A known concentration of the deuterated internal standard, this compound, is spiked into the sample.
-
Extraction: The analyte (hydroxycotinine) and the internal standard are extracted from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): An organic solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analytes.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent cartridge that retains the analytes, which are then eluted with a solvent.
-
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and then detected by the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of a target analyte using a deuterated internal standard.
References
An In-depth Technical Guide to the Stability and Storage of Deuterated Cotinine Standards
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the best practices for the storage and handling of deuterated cotinine standards to ensure their chemical and isotopic stability. It includes recommended storage conditions, detailed experimental protocols for stability assessment, quantitative data from stability studies, and an examination of potential degradation pathways.
Introduction
Deuterated cotinine, most commonly cotinine-d3 or cotinine-d4, is an indispensable tool in bioanalytical research, serving as an ideal internal standard for the quantification of cotinine in various biological matrices by mass spectrometry.[1] Cotinine, the major metabolite of nicotine, is a key biomarker for assessing exposure to tobacco smoke.[2] The accuracy and reliability of quantitative analytical methods heavily depend on the stability and purity of the internal standard.[3] Degradation of the standard or exchange of deuterium atoms with protons from the solvent can lead to significant analytical errors, including inconsistent internal standard signals and inaccurate quantification.[4][5]
This technical guide outlines the critical factors affecting the stability of deuterated cotinine standards and provides evidence-based recommendations for their proper storage and handling.
Recommended Storage and Handling Conditions
The stability of deuterated cotinine standards is contingent on appropriate storage conditions, both in solid form and in solution. The primary goals are to prevent chemical degradation and to minimize the risk of deuterium-hydrogen (H/D) exchange.[4][6]
Solid Standards
Lyophilized or solid deuterated cotinine is generally stable for extended periods when stored correctly.
-
Temperature: For long-term storage, a temperature of -20°C or colder is recommended.[4][7]
-
Atmosphere: Store in a desiccator to protect from moisture.[4] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[3]
-
Light: Protect from light by using amber vials or storing in a dark location to prevent photodegradation.[3]
Standard Solutions
The stability of deuterated cotinine in solution is highly dependent on the choice of solvent, temperature, and pH.
-
Solvent Selection: The choice of solvent is critical. High-purity aprotic solvents such as acetonitrile are generally recommended for long-term storage of stock solutions.[4] While methanol is commonly used, its protic nature carries a slightly higher risk of H/D exchange over extended periods compared to aprotic solvents.
-
Aqueous Solutions: Aqueous or protic solvents are not recommended for long-term storage due to the significant risk of H/D exchange, especially under acidic or basic conditions.[4][8] If aqueous solutions are necessary for working standards, they should be prepared fresh for immediate use.[4]
-
Temperature: Stock solutions in organic solvents should be stored at low temperatures, typically 2-8°C for short-term use and -20°C for long-term storage.[4]
-
pH Control: If an aqueous medium is unavoidable, the pH should be maintained as close to neutral as possible to minimize the catalytic effect of H+ or OH- ions on H/D exchange.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots of working solutions.[9]
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Environment | Recommended Solvent (for Solutions) | Shelf Life |
| Solid | -20°C or colder | Dark, Dry (Desiccator) | N/A | ≥ 4 years[7] |
| Organic Stock Solution | -20°C | Tightly sealed, amber vials | Acetonitrile, Methanol | Manufacturer-dependent; periodic verification recommended |
| Aqueous Working Solution | 2-8°C | Tightly sealed, amber vials | Buffer at neutral pH | Short-term only (hours to days); prepare fresh[4] |
Quantitative Stability Data
While specific long-term stability studies on deuterated cotinine are not extensively published, data from manufacturer technical sheets and forced degradation studies of the parent compound, nicotine, provide valuable insights into the stability of the core molecule.
Long-Term Stability of Solid Standard
Manufacturers of deuterated standards conduct stability studies to assign a shelf life to their products.
| Compound | Form | Storage Condition | Duration | Purity/Stability |
| (±)-Cotinine-d3 | Solid | -20°C | ≥ 4 years | Stable[7] |
| rac-Nicotine-d3 | Oil | 4°C, Inert atmosphere | 1 Year (Retest Date) | Purity: 90.62% (HPLC)[10] |
Note: The data for rac-Nicotine-d3 is provided for context on a related deuterated compound.
Forced Degradation Studies of Nicotine
Forced degradation studies on nicotine, the precursor to cotinine, help identify conditions that cause degradation. Cotinine is generally more stable than nicotine, but these studies reveal the molecule's potential vulnerabilities.[11] The following table summarizes results from a study where nicotine was subjected to various stress conditions.[12]
| Stress Condition | Temperature | Duration | % Nicotine Remaining |
| Hydrolytic (Acid) | 60°C | 10 Days | Stable |
| Hydrolytic (Base) | 60°C | 5 Days | 87.7 ± 0.6% |
| Oxidative (0.3% H₂O₂) ** | Room Temp. | 24 Hours | 79.2 ± 0.9% |
| Oxidative (0.03% H₂O₂) ** | Room Temp. | 3 Days | 85.7 ± 0.4% |
| Thermal (Pure Nicotine) | 60°C | 5 Days | ~93.5% |
| Photolytic | Ambient Light | 10 Days | Stable |
These results suggest that the core structure shared by nicotine and cotinine is most susceptible to degradation under basic and oxidative conditions.[12]
Experimental Protocols for Stability Assessment
A stability-indicating method is crucial for assessing the stability of a reference standard. This involves a validated analytical procedure that can accurately quantify the standard and resolve it from any potential degradation products.[13][14]
Protocol: Long-Term Stability Study of Deuterated Cotinine in Solution
Objective: To evaluate the long-term stability of a deuterated cotinine stock solution in acetonitrile.
Materials:
-
Deuterated Cotinine (solid)
-
HPLC-grade Acetonitrile
-
Volumetric flasks, pipettes
-
Amber glass HPLC vials with caps
-
Validated LC-MS/MS system
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid deuterated cotinine.
-
Dissolve in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Serially dilute to a working concentration (e.g., 10 µg/mL).
-
-
Sample Storage:
-
Aliquot the 10 µg/mL solution into multiple amber HPLC vials.
-
Divide the vials into different storage groups:
-
Group 1 (Long-Term): -20°C
-
Group 2 (Accelerated): 4°C
-
Group 3 (Ambient): 25°C
-
-
-
Testing Schedule:
-
Analytical Procedure:
-
At each time point, retrieve vials from each temperature group. Allow them to equilibrate to room temperature.
-
Analyze the samples using a validated stability-indicating LC-MS/MS method.
-
Monitor for:
-
Purity: The peak area of the deuterated cotinine.
-
Degradation Products: Appearance of any new peaks in the chromatogram.
-
Isotopic Purity: The mass-to-charge ratio to ensure no significant H/D exchange has occurred.
-
-
-
Data Evaluation:
-
Compare the peak area of the stored samples to the initial (Time 0) sample.
-
Calculate the percentage of the standard remaining.
-
Establish acceptance criteria (e.g., purity should not fall below 98%).
-
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products of deuterated cotinine.
Methodology:
-
Prepare solutions of deuterated cotinine (e.g., 100 µg/mL) in various stress media.
-
Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 48 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid standard at 60°C for 7 days.
-
Photodegradation: Expose a solution to a light source (UV and visible) as per ICH Q1B guidelines.[15]
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS/MS to identify and quantify any degradation products.[16]
Visualizations: Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates a comprehensive workflow for conducting a stability study of a deuterated standard.
Caption: Workflow for a long-term stability study of a deuterated standard.
Potential Degradation Pathways of Cotinine
Based on known metabolic pathways and forced degradation studies of related compounds, cotinine can degrade through oxidation and hydrolysis. The primary metabolic pathway involves hydroxylation.[17] Microbial degradation can also lead to ring opening.[18]
Caption: Potential chemical and metabolic degradation pathways for cotinine.
Conclusion
The integrity of deuterated cotinine standards is paramount for accurate bioanalytical research. As a solid, cotinine-d3 is highly stable when stored at -20°C, protected from light and moisture.[7] In solution, stability is best maintained by using high-purity aprotic solvents like acetonitrile, storing at -20°C, and minimizing freeze-thaw cycles. The use of aqueous solutions for long-term storage should be avoided to prevent deuterium-hydrogen exchange.[4] Regular verification of the purity and isotopic integrity of stock solutions is a critical component of laboratory quality control. By adhering to the storage conditions and handling protocols outlined in this guide, researchers can ensure the continued accuracy and reliability of their quantitative analyses involving deuterated cotinine.
References
- 1. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Official web site : ICH [ich.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of cotinine degradation in a newly isolated Gram-negative strain Pseudomonas sp. JH-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Hydroxycotinine in Human Urine by LC-MS/MS using (Rac)-Hydroxycotinine-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of trans-3'-hydroxycotinine in human urine. The method utilizes a stable isotope-labeled internal standard, (Rac)-Hydroxycotinine-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] Sample preparation is streamlined using a simple liquid-liquid extraction or solid-phase extraction protocol, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of a key nicotine metabolite.
Introduction
Nicotine is the primary psychoactive component of tobacco, and its metabolism is a key area of study in toxicology and clinical research. Cotinine and its major metabolite, trans-3'-hydroxycotinine, are widely used as biomarkers for assessing tobacco smoke exposure due to their longer half-lives compared to nicotine.[3][4] Accurate and precise quantification of these metabolites is crucial for understanding nicotine metabolism and its physiological effects. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and specificity.[5] The use of deuterated internal standards, such as this compound, is essential for mitigating matrix effects and ensuring reliable quantification in complex biological matrices like urine.[1][2][6] This application note provides a detailed protocol for the analysis of trans-3'-hydroxycotinine in human urine using this compound as the internal standard.
Experimental
Materials and Reagents
-
trans-3'-hydroxycotinine (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Human urine (blank)
Standard and Sample Preparation
Standard Stock Solutions:
-
Prepare individual stock solutions of trans-3'-hydroxycotinine and this compound in methanol at a concentration of 1 mg/mL.[2]
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the trans-3'-hydroxycotinine stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of urine sample, add 40 µL of the internal standard working solution.[7]
-
Add 50 µL of 5 N sodium hydroxide and vortex.[7]
-
Add 1.5 mL of a 50:50 mixture of methylene chloride:diethyl ether and stir for 1.5 minutes.[7]
-
Centrifuge at 4,000 rpm for 5 minutes.[7]
-
Transfer 1 mL of the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[7]
-
Reconstitute the residue in 200 µL of the initial mobile phase.[7]
LC-MS/MS Method
Liquid Chromatography:
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm), is recommended.[8][9]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[10][11]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[10]
-
Column Temperature: 30 - 40°C.[10]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[3]
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions: The precursor to product ion transitions for both trans-3'-hydroxycotinine and this compound should be optimized by infusing the individual standard solutions.[2] A common transition for hydroxycotinine is m/z 193.1 → m/z 80.1.[3]
Results and Discussion
Method Performance
The performance of the LC-MS/MS method should be evaluated for linearity, sensitivity, accuracy, and precision. The following tables summarize typical quantitative data reported for the analysis of hydroxycotinine in biological matrices.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |
| trans-3'-hydroxycotinine | Urine | 10 - 1000 | 10 |
| trans-3'-hydroxycotinine | Serum | 0.50 - 1250 | 0.50 |
| trans-3'-hydroxycotinine | Plasma | 6.00 - 420 | 0.40 |
Data compiled from multiple sources for illustrative purposes.[3][8][9]
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| trans-3'-hydroxycotinine | Serum | Low | <11% | <11% | ± 7% |
| Medium | <11% | <11% | ± 7% | ||
| High | <11% | <11% | ± 7% | ||
| trans-3'-hydroxycotinine | Plasma | Low | <15% | <15% | 99.9 - 109.9 |
| Medium | <15% | <15% | 99.9 - 109.9 | ||
| High | <15% | <15% | 99.9 - 109.9 |
Data compiled from multiple sources for illustrative purposes.[3][9]
Experimental Workflow
Caption: LC-MS/MS workflow for hydroxycotinine analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of trans-3'-hydroxycotinine in human urine. The use of the deuterated internal standard, this compound, is critical for achieving the high levels of accuracy and precision necessary for research and drug development applications. The straightforward sample preparation and rapid analysis time make this method suitable for high-throughput environments.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
Application Note: Analysis of Nicotine Metabolites in Human Urine
Abstract
This application note details robust methods for the sample preparation of human urine for the quantitative analysis of nicotine and its major metabolites, including cotinine and trans-3'-hydroxycotinine. The primary techniques covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for this purpose.[1][2][3] This document provides detailed protocols, comparative quantitative data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate sample preparation strategy for their analytical needs.
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, with about 70% being converted to cotinine.[4] Cotinine is subsequently metabolized to other compounds, most notably trans-3'-hydroxycotinine.[1][5] Due to its longer half-life compared to nicotine (18-20 hours vs. 1-2 hours), cotinine is a widely accepted biomarker for assessing tobacco smoke exposure.[4] Accurate and reliable quantification of nicotine and its metabolites in urine is crucial for a variety of applications, including clinical and forensic toxicology, smoking cessation program monitoring, and research on the health effects of tobacco use.[2][6]
Urine is a common biological matrix for this analysis due to the high concentrations of these metabolites.[1] However, the complexity of the urine matrix necessitates an effective sample preparation step to remove interfering substances, such as salts, proteins, and phospholipids, which can adversely affect the accuracy and precision of LC-MS/MS analysis.[6] This note explores three prevalent sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Sample Preparation Methods
Solid-Phase Extraction (SPE)
SPE is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices like urine.[3][7] It offers high reproducibility and clean extracts.[8] This method utilizes a solid sorbent material to retain the analytes of interest while allowing interfering compounds to be washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][9] This technique is effective for isolating nicotine and its metabolites from the aqueous urine matrix.
Protein Precipitation
This is a simpler and faster method often referred to as "dilute-and-shoot" in the context of LC-MS/MS analysis.[1][10] It involves adding a solvent, such as acetonitrile, to the urine sample to precipitate proteins.[1] After centrifugation, the supernatant containing the analytes is directly injected into the analytical instrument.[1] While fast, it may be more susceptible to matrix effects compared to SPE and LLE.[10]
Quantitative Data Summary
The following table summarizes the performance of the different sample preparation methods for the analysis of nicotine and its metabolites in urine.
| Analyte | Sample Preparation Method | Recovery (%) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Reference |
| Nicotine | Solid-Phase Extraction (SPE) | > 79.3% | 1 | 1 - 1000 | [8] |
| Cotinine | Solid-Phase Extraction (SPE) | > 79.3% | 1 | 1 - 1000 | [8] |
| trans-3'-hydroxycotinine | Solid-Phase Extraction (SPE) | > 79.3% | 10 | 10 - 1000 | [8] |
| Nicotine | Liquid-Liquid Extraction (LLE) | Not Specified | ~0.4 | 2 - 5000 | [9] |
| Cotinine | Liquid-Liquid Extraction (LLE) | > 90% | 0.02 | 10 - 1000 | [4] |
| trans-3'-hydroxycotinine | Liquid-Liquid Extraction (LLE) | Not Specified | ~0.4 | 2 - 5000 | [9] |
| Cotinine | Protein Precipitation | 72 - 101% | Not Specified | Not Specified | [1] |
| trans-3'-hydroxycotinine | Protein Precipitation | 72 - 101% | Not Specified | Not Specified | [1] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of nicotine, cotinine, and trans-3-hydroxycotinine in urine using a strong cation exchange SPE cartridge.[8]
Materials:
-
Urine samples
-
SPE cartridges (e.g., Thermo Scientific™ SOLA™ CX)
-
Methanol
-
5 mM Ammonium formate, pH 2.5
-
Internal standard solution (e.g., cotinine-d3 in methanol)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 1000 µL of 5 mM ammonium formate (pH 2.5), add 180 µL of blank urine.
-
For standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blank samples, add 10 µL of water.
-
Add 10 µL of the internal standard solution to all samples except the blank (add 10 µL of methanol to the blank).
-
Vortex all samples for 30 seconds.
-
Centrifuge for 5 minutes at 5000 rpm.[8]
-
-
SPE Cartridge Conditioning:
-
Apply 500 µL of methanol to the SPE cartridge.
-
Apply 500 µL of 5 mM ammonium formate (pH 2.5) to the SPE cartridge.
-
Ensure a flow rate of approximately 1 mL/min.[8]
-
-
Sample Loading:
-
Apply 1200 µL of the pre-treated sample supernatant to the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[8]
-
-
Washing:
-
Apply 1000 µL of 5 mM ammonium formate (pH 2.5) to wash the cartridge at approximately 1 mL/min.[8]
-
-
Elution:
-
Elute the analytes with an appropriate solvent (the original application note implies elution is part of the subsequent LC analysis, a common approach with online SPE. For offline SPE, a typical elution solvent would be a mixture of a strong base in an organic solvent, e.g., 5% ammonium hydroxide in methanol).
-
-
Analysis:
-
The eluate is then ready for injection into the LC-MS/MS system.
-
Visualizations
Caption: Metabolic pathway of nicotine to its major metabolites.
Caption: Experimental workflow for SPE of nicotine metabolites.
References
- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nyc.gov [nyc.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 10. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Hydroxycotinine in Human Plasma Using (Rac)-Hydroxycotinine-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of hydroxycotinine, a primary metabolite of nicotine, in human plasma samples. The protocol employs a rapid sample preparation technique followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, (Rac)-Hydroxycotinine-d3, ensures high accuracy and precision, making this method suitable for clinical and research applications, including smoking cessation studies and therapeutic drug monitoring.
Introduction
Hydroxycotinine is a major metabolite of cotinine, which itself is the primary metabolite of nicotine. Its concentration in biological fluids is a reliable biomarker for assessing exposure to tobacco smoke. Accurate and high-throughput analytical methods are crucial for large-scale epidemiological studies and for evaluating the efficacy of smoking cessation therapies. The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative mass spectrometry.[1] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects, which allows for effective correction of matrix effects and variations in sample processing and instrument response.[1][2] this compound serves as an ideal internal standard for the quantification of hydroxycotinine due to these properties.
This protocol outlines a validated method for the determination of hydroxycotinine in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
Experimental Protocol
Materials and Reagents
-
(Rac)-Hydroxycotinine (Analyte)
-
This compound (Internal Standard)[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank, from a certified vendor)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroxycotinine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the hydroxycotinine stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
-
Precipitation Solvent: Acetonitrile with 0.1% formic acid.
Sample Preparation
-
Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or QC sample.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 200 µL of the cold precipitation solvent (acetonitrile with 0.1% formic acid) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroxycotinine | 193.1 | 80.1 | 25 |
| This compound | 196.1 | 80.1 | 25 |
Data Presentation
The following table summarizes typical validation parameters for a method of this nature.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, corrected by internal standard |
| Extraction Recovery | > 80% |
Workflow Diagram
Caption: Workflow for the analysis of hydroxycotinine in plasma.
Signaling Pathway Diagram (Metabolism)
Caption: Metabolic pathway of nicotine to hydroxycotinine.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput means of quantifying hydroxycotinine in human plasma. The simple protein precipitation sample preparation procedure allows for rapid processing of a large number of samples, making it an ideal approach for clinical research and routine analytical testing.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of trans-3'-Hydroxycotinine in Meconium by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconium, the first stool of a newborn, is a valuable matrix for assessing prenatal exposure to various substances, including tobacco smoke.[1][2][3][4][5] It offers a wide window of detection, accumulating substances from approximately the twelfth week of gestation.[1] Nicotine, the primary psychoactive component of tobacco, is metabolized in the body to several compounds, with cotinine and its further metabolite, trans-3'-hydroxycotinine (OH-cotinine), being key biomarkers.[3][6][7] The quantitative analysis of these biomarkers in meconium provides objective evidence of fetal exposure to tobacco smoke.[5][8] This application note details a robust and sensitive method for the quantification of trans-3'-hydroxycotinine in human meconium using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for its specificity and sensitivity.[1][6][7]
Principle
This method involves the extraction of trans-3'-hydroxycotinine and a deuterated internal standard from the complex meconium matrix. The procedure typically includes homogenization of the meconium sample, followed by enzymatic hydrolysis to release conjugated metabolites.[1] A solid-phase extraction (SPE) step is then employed to clean up the sample and concentrate the analyte of interest.[1][6][7] The purified extract is subsequently analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 or a polar-modified reversed-phase column, and detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity for the quantification of trans-3'-hydroxycotinine.[1]
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of hydroxycotinine in meconium.
Materials and Reagents
-
trans-3'-Hydroxycotinine analytical standard
-
trans-3'-Hydroxycotinine-d3 (or other suitable deuterated internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
β-glucuronidase (from Helix pomatia or equivalent)
-
Phosphate buffer
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Meconium samples
Instrumentation
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1]
-
Analytical column (e.g., Syncronis C18, Synergi Polar RP)[9][10]
-
Homogenizer
-
Centrifuge
-
SPE manifold
Detailed Experimental Protocol
Standard and Quality Control (QC) Preparation
-
Stock Solutions: Prepare individual stock solutions of trans-3'-hydroxycotinine and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards ranging from, for example, 1.25 to 500 ng/g.[1]
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 8, 80, and 400 ng/g) in a blank meconium matrix.[1]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 0.5 g of meconium into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard working solution to each sample, calibrator, and QC.[1]
-
Homogenization: Add methanol and homogenize the sample until a uniform suspension is achieved.
-
Enzymatic Hydrolysis: Add β-glucuronidase in a suitable buffer (e.g., phosphate buffer) and incubate to cleave glucuronide conjugates. Average hydrolysis efficiency for OH-cotinine-O-glucuronide has been reported to be around 15%.[1]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water or an appropriate buffer.
-
Loading: Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of organic solvent and a strong base).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 or polar-modified reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is common.[9]
-
Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[9]
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is generally used.[1]
-
Monitoring Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both trans-3'-hydroxycotinine and its deuterated internal standard to ensure specificity.
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is often used.[1]
-
Quantification: Determine the concentration of trans-3'-hydroxycotinine in the meconium samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of trans-3'-hydroxycotinine in meconium based on published methods.
| Parameter | trans-3'-Hydroxycotinine | Cotinine | Nicotine | Reference |
| Limit of Quantification (LOQ) | 1.25 ng/g | 1.25 ng/g | 5 ng/g | [1] |
| Linear Range | 1.25 - 500 ng/g | 1.25 - 500 ng/g | 5 - 500 ng/g | [1] |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | [1] |
| Inter-day Precision (%RSD) | 4.8 - 10.6% | 3.4 - 11.6% | 9.3 - 15.8% | [6][7] |
| Accuracy (Bias %) | -4.0 to 2.0% | 4.0 to 5.7% | 3.0 to 5.1% | [6][7] |
| Mean Matrix Effect | 41.0 - 72.7% | - | - | [1] |
Signaling Pathway
Caption: Major metabolic pathway of nicotine to trans-3'-hydroxycotinine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of trans-3'-hydroxycotinine in meconium. This methodology is a valuable tool for researchers and clinicians in assessing fetal exposure to tobacco smoke and can be instrumental in studies correlating this exposure with neonatal outcomes. The protocol's robustness allows for its application in large-scale epidemiological studies and for monitoring in clinical settings.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meconium analysis to assess fetal exposure to nicotine by active and passive maternal smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prospective cohort study of biomarkers of prenatal tobacco smoke exposure: the correlation between serum and meconium and their association with infant birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotine and metabolites in meconium as evidence of maternal cigarette smoking during pregnancy and predictors of neonatal growth deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of nicotine, cotinine and trans-3'-hydroxycotinine in meconium by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotine and metabolites in paired umbilical cord tissue and meconium specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
Application Note: Solid-Phase Extraction for the Analysis of Tobacco Biomarkers in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of tobacco biomarkers is crucial for assessing exposure to tobacco products, understanding smoking behavior, and evaluating the effectiveness of smoking cessation programs. Key biomarkers include nicotine and its primary metabolite, cotinine, as well as minor alkaloids like anabasine and harmful tobacco-specific nitrosamines (TSNAs) such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of these biomarkers from complex biological matrices like urine, plasma, and saliva prior to analysis by liquid chromatography-mass spectrometry (LC-MS). This application note provides detailed protocols and quantitative data for the SPE of major tobacco biomarkers.
Key Biomarkers of Tobacco Exposure
-
Nicotine: The primary psychoactive component of tobacco.
-
Cotinine: The major metabolite of nicotine, with a longer half-life, making it a reliable indicator of tobacco exposure.
-
Anabasine: A minor tobacco alkaloid used to distinguish between tobacco use and nicotine replacement therapy.
-
Tobacco-Specific Nitrosamines (TSNAs): Carcinogenic compounds found in tobacco products, including NNN and NNK.
Experimental Protocols
SPE Protocol for Nicotine, Cotinine, and Anabasine in Human Urine
This protocol is optimized for the extraction of key tobacco alkaloids from urine samples using a mixed-mode cation-exchange SPE cartridge.
Materials:
-
Mixed-mode Cation-Exchange SPE Cartridges (e.g., Oasis MCX)
-
Human Urine Samples
-
Methanol (LC-MS grade)
-
Ammonium Hydroxide
-
Formic Acid
-
Deionized Water
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pretreatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Take 0.5 mL of the supernatant and add 0.5 mL of 4% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pretreated urine sample (1 mL) onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M formic acid.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
SPE Protocol for Tobacco-Specific Nitrosamines (NNN and NNK) in Human Plasma
This protocol is designed for the sensitive detection of TSNAs in plasma samples.
Materials:
-
Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB)
-
Human Plasma Samples
-
Methanol (LC-MS grade)
-
Deionized Water
-
SPE Vacuum Manifold
Procedure:
-
Sample Pretreatment:
-
To 1 mL of plasma, add 1 mL of methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant onto the SPE cartridge at a flow rate of 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
-
Elution:
-
Elute the TSNAs with 2 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 200 µL of mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Quantitative Performance Data for SPE of Tobacco Alkaloids in Urine
| Analyte | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) |
| Nicotine | 95 ± 5 | 0.1 | 0.5 |
| Cotinine | 98 ± 4 | 0.05 | 0.2 |
| Anabasine | 92 ± 6 | 0.2 | 0.8 |
Table 2: Quantitative Performance Data for SPE of TSNAs in Plasma
| Analyte | Recovery (%) | LOD (pg/mL) | LOQ (pg/mL) |
| NNN | 88 ± 7 | 0.5 | 2.0 |
| NNK | 91 ± 5 | 0.3 | 1.5 |
Visualizations
Caption: General workflow for solid-phase extraction of tobacco biomarkers.
Caption: Metabolic pathway of nicotine to cotinine.
Application Note: High-Throughput Determination of the Nicotine Metabolite Ratio Using Deuterated Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rate at which an individual metabolizes nicotine is a critical factor in understanding smoking behavior, nicotine dependence, and the efficacy of smoking cessation therapies. The primary enzyme responsible for nicotine metabolism is cytochrome P450 2A6 (CYP2A6).[1][2][3] Genetic variations in the CYP2A6 gene lead to significant inter-individual differences in enzyme activity, categorizing individuals as slow, intermediate, or normal/fast metabolizers.[1][4]
The Nicotine Metabolite Ratio (NMR), defined as the ratio of trans-3'-hydroxycotinine (3HC) to cotinine (COT), is a validated and reliable biomarker of CYP2A6 activity and the rate of nicotine clearance.[2][3][4] A higher NMR is indicative of faster nicotine metabolism.[2] This application note provides a detailed protocol for the accurate and robust quantification of cotinine and trans-3'-hydroxycotinine in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards, such as cotinine-d4 and trans-3'-hydroxycotinine-d3, is crucial for correcting for matrix effects and variations in sample processing, ensuring high precision and accuracy.[5]
Nicotine Metabolism Pathway
Nicotine is primarily metabolized in the liver. Approximately 70-80% is converted to cotinine, a reaction catalyzed predominantly by the CYP2A6 enzyme.[6] Cotinine is then further metabolized, also by CYP2A6, to trans-3'-hydroxycotinine.[3][6] The ratio of these two metabolites provides a phenotypic measure of CYP2A6 enzyme activity.
Caption: Major metabolic pathway of nicotine catalyzed by the CYP2A6 enzyme.
Experimental Protocols
This section details the complete workflow for determining the Nicotine Metabolite Ratio, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Analytes and Internal Standards:
-
Cotinine (COT)
-
trans-3'-Hydroxycotinine (3HC)
-
Cotinine-d4 (COT-d4)
-
trans-3'-Hydroxycotinine-d3 (3HC-d3)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ammonium hydroxide
-
Trichloroacetic acid (for plasma protein precipitation)
-
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges are recommended.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of COT, 3HC, COT-d4, and 3HC-d3 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions to create a series of working standard solutions for the calibration curve (e.g., 1 to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a combined working solution of COT-d4 and 3HC-d3 in methanol at a fixed concentration (e.g., 50 ng/mL).[7]
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into analyte-free plasma or urine to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
To 1 mL of plasma sample, calibrator, or QC, add 50 µL of the IS working solution.[7]
-
Add 1 mL of 10% aqueous trichloroacetic acid to precipitate proteins.[7]
-
Vortex mix and then centrifuge for 10 minutes at approximately 1100 x g.[7]
-
Condition an SPE cartridge with 2 mL of methanol, followed by 2 mL of 10% aqueous trichloroacetic acid.[7]
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.[7]
-
Add 100 µL of 1% concentrated aqueous hydrochloric acid in methanol to the eluate before evaporation.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
For Dilute-and-Shoot:
-
For SPE (for cleaner extracts):
-
To 1 mL of urine sample, calibrator, or QC, add 50 µL of the IS working solution.[7]
-
Acidify the urine with 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex.[7][9]
-
Condition an SPE cartridge with 500 µL of methanol, followed by 500 µL of 5 mM ammonium formate (pH 2.5).[9]
-
Load the acidified urine onto the cartridge.[9]
-
Wash the cartridge with 1 mL of 5 mM ammonium formate (pH 2.5).[9]
-
Elute the analytes with an appropriate solvent (e.g., methanol with ammonium hydroxide).
-
Evaporate and reconstitute as with plasma samples.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column is suitable for separation.[8][10]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate the analytes from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cotinine (COT) | 177.4 | 98.3 |
| trans-3'-Hydroxycotinine (3HC) | 193.2 | 80.1 |
| Cotinine-d4 (IS) | 181.4 | 102.3 |
| trans-3'-Hydroxycotinine-d3 (IS) | 196.2 | 80.1 |
Note: The exact m/z values may vary slightly depending on the instrument and specific adducts formed. Optimization is essential.
Data Analysis and Presentation
-
Quantification: Generate calibration curves by plotting the peak area ratio of the analyte to its corresponding deuterated internal standard against the analyte concentration. Use a weighted linear regression for curve fitting.
-
NMR Calculation: Calculate the Nicotine Metabolite Ratio by dividing the molar concentration of trans-3'-hydroxycotinine by the molar concentration of cotinine.
-
Phenotype Classification: Categorize individuals into metabolizer groups based on their NMR values. The exact cut-off points can vary between studies, but representative values are provided in the table below.
Quantitative Data Summary
The following table summarizes typical NMR values for different CYP2A6 metabolizer phenotypes based on plasma measurements.
| Metabolizer Phenotype | Typical Plasma NMR Range | Reference |
| Slow Metabolizers | < 0.22 | [4] |
| Intermediate Metabolizers | 0.22 - 0.43 | [4] |
| Normal/Fast Metabolizers | > 0.43 | [4] |
Note: These ranges are indicative and may be refined based on specific study populations and methodologies.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental process for determining the Nicotine Metabolite Ratio.
Caption: Workflow for NMR determination from biological samples.
Conclusion
The LC-MS/MS method using deuterated internal standards provides a robust, sensitive, and specific approach for the determination of the Nicotine Metabolite Ratio. This biomarker is invaluable for clinical and research applications, including personalizing smoking cessation treatments, understanding nicotine dependence, and conducting pharmacokinetic studies. The detailed protocol and data presented in this application note offer a comprehensive guide for laboratories aiming to implement this important analysis. Plasma is often considered a more reliable matrix for NMR determination compared to urine, showing less variability between different analytical methods.[5][11]
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of nicotine metabolite ratio and CYP2A6 genotype with smoking cessation treatment in African-American light smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of (Rac)-Hydroxycotinine-d3 in Smoking Cessation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The monitoring of nicotine intake and metabolism is a critical component of smoking cessation studies. It allows researchers to objectively assess a participant's smoking status, adherence to nicotine replacement therapy (NRT), and individual metabolic differences that may influence cessation success. Hydroxycotinine, a major downstream metabolite of nicotine, serves as a key biomarker for this purpose. (Rac)-Hydroxycotinine-d3, a deuterated analog of hydroxycotinine, is an indispensable tool in the bioanalytical methods used to accurately quantify hydroxycotinine levels in biological samples. Its use as an internal standard in mass spectrometry-based assays ensures the reliability and accuracy of the quantitative data, which is paramount for the robust evaluation of smoking cessation interventions.
Application Notes
The primary application of this compound is as an internal standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale for its use is multifaceted:
-
Improved Accuracy and Precision: The key challenge in quantifying analytes from complex biological matrices (e.g., plasma, urine, saliva) is the potential for sample loss during extraction and variability in instrument response (ion suppression or enhancement). Because this compound is chemically identical to the analyte of interest (hydroxycotinine) but has a different mass (due to the three deuterium atoms), it behaves identically during sample preparation and chromatographic separation. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any sample loss or matrix effects will affect both the analyte and the standard proportionally. The final measurement is a ratio of the analyte's signal to the internal standard's signal, which corrects for these variations and leads to highly accurate and precise results.
-
Biomarker of Nicotine Metabolism: The ratio of 3'-hydroxycotinine to cotinine can be used as a biomarker for the rate of nicotine metabolism. This ratio, often referred to as the Nicotine Metabolite Ratio (NMR), can help predict the efficacy of different smoking cessation therapies. Fast metabolizers may require higher doses of NRT compared to slow metabolizers. The accurate measurement of hydroxycotinine, facilitated by this compound, is therefore crucial for personalizing smoking cessation treatments.
-
Verification of Smoking Abstinence: Self-reported smoking status can be unreliable. Biochemical verification through the measurement of nicotine biomarkers provides objective evidence of abstinence. While cotinine is the most common biomarker, hydroxycotinine levels can provide additional information about the timing of last nicotine exposure.
Quantitative Data
The following tables summarize typical parameters and data obtained from LC-MS/MS methods for the quantification of hydroxycotinine using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | |
| Hydroxycotinine | 193.1 → 80.1 |
| This compound | 196.1 → 80.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Table 2: Representative Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | Minimal (< 15%) |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Quantification of Hydroxycotinine in Human Plasma
This protocol outlines a standard procedure for the analysis of hydroxycotinine in human plasma samples from a smoking cessation study using LC-MS/MS.
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
This compound internal standard (IS) working solution (100 ng/mL in methanol)
-
Hydroxycotinine analytical standard
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Methanol
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
2. Sample Preparation (Protein Precipitation):
-
Label a 96-well plate for sample analysis.
-
To each well, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 25 µL of the this compound internal standard working solution to every well.
-
Vortex the plate for 10 seconds.
-
Add 200 µL of cold acetonitrile (to precipitate proteins) to each well.
-
Seal the plate and vortex vigorously for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase conditions.
-
Create a sequence table including calibration standards, QC samples, and the unknown plasma samples.
-
Inject the samples onto the LC-MS/MS system.
4. Data Analysis:
-
Integrate the peak areas for both hydroxycotinine and this compound for all samples.
-
Calculate the peak area ratio (Hydroxycotinine / this compound).
-
Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of hydroxycotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic pathway of nicotine to 3'-hydroxycotinine.
Caption: Workflow of a smoking cessation study incorporating biomarker analysis.
Application Note: Simultaneous Quantification of Cotinine and trans-3'-Hydroxycotinine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cotinine (COT) and its major metabolite, trans-3'-hydroxycotinine (3-HC). Cotinine is a well-established biomarker for assessing tobacco smoke exposure due to its longer half-life compared to nicotine.[1] The inclusion of 3-hydroxycotinine allows for a more comprehensive evaluation of nicotine metabolism.[1] This document provides detailed protocols for sample preparation from various biological matrices, optimized chromatographic and mass spectrometric conditions, and a summary of expected quantitative performance. The described method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Nicotine, the primary psychoactive component of tobacco, is rapidly metabolized in the body, primarily to cotinine and subsequently to trans-3'-hydroxycotinine. Due to its longer half-life (15-20 hours) compared to nicotine (0.5-3 hours), cotinine is the preferred biomarker for determining and quantifying tobacco smoke exposure.[1] The ratio of trans-3'-hydroxycotinine to cotinine can also serve as a phenotypic measure of CYP2A6 enzyme activity, which is the principal enzyme responsible for nicotine metabolism. Therefore, the simultaneous and accurate measurement of both analytes is crucial for a thorough assessment in smoking cessation studies, toxicological evaluations, and pharmacokinetic research.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of these metabolites due to its high sensitivity, specificity, and throughput.[2] This application note presents a detailed protocol based on established methodologies for the simultaneous analysis of cotinine and trans-3'-hydroxycotinine in biological samples such as serum, plasma, urine, and saliva.[3][4][5]
Experimental Workflow
The overall experimental workflow for the simultaneous quantification of cotinine and hydroxycotinine is depicted below.
Experimental workflow for cotinine and hydroxycotinine analysis.
Experimental Protocols
Materials and Reagents
-
Cotinine and trans-3'-hydroxycotinine reference standards
-
Isotopically labeled internal standards (e.g., Cotinine-d3, trans-3'-hydroxycotinine-d3)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., CleanScreen DAU, SOLA CX)[6][7]
-
Biological matrix (serum, plasma, urine, or saliva) from a verified non-smoker for blanks and calibration standards
Sample Preparation
Several methods for sample preparation can be employed, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. SPE is often preferred for its clean extracts and high reproducibility.[6][7]
Solid-Phase Extraction (SPE) Protocol (Example using Cation Exchange)
-
Sample Pre-treatment : To 1 mL of the biological sample (urine, serum, plasma, or saliva), add the internal standard solution.[4] For urine samples, a dilution with a buffer, such as sodium phosphate buffer (pH 6.0), may be performed.[6]
-
Column Conditioning : Condition the SPE column with sequential washes of methanol (e.g., 3 mL) and an equilibration buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0).[6]
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE column.
-
Washing : Wash the column to remove interferences. A typical wash sequence includes water, a weak acid (e.g., 100 mM HCl), and methanol.[6]
-
Elution : Elute the analytes with a suitable solvent mixture. A common elution solvent is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2, v/v/v).[6]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation Protocol (for Serum/Plasma)
For a simpler and faster, though potentially less clean, extraction from serum or plasma:
-
Precipitation : To a 0.5 mL aliquot of the sample, add the internal standards, followed by 1 mL of acetonitrile.[8]
-
Centrifugation : Vortex the mixture and then centrifuge to pellet the precipitated proteins.[8]
-
Supernatant Transfer : Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitution : Reconstitute the residue in the mobile phase.
Liquid Chromatography Conditions
-
Column : A reversed-phase C18 column is commonly used (e.g., Synergi Polar-RP, ZORBAX SB-Phenyl).[3][6]
-
Mobile Phase A : Water with an additive such as 0.1% formic acid or 10 mM ammonium acetate.[6][9]
-
Mobile Phase B : Acetonitrile or methanol with a similar additive.[6][9]
-
Flow Rate : Typically in the range of 0.25-0.7 mL/min.[4][6]
-
Gradient Elution : A gradient elution is employed to achieve optimal separation of the analytes from matrix components.
Mass Spectrometry Conditions
-
Ionization Mode : Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.[6][9]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]
-
MRM Transitions : Specific precursor to product ion transitions are monitored for each analyte and internal standard.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS method for the simultaneous quantification of cotinine and hydroxycotinine.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Cotinine | trans-3'-Hydroxycotinine | Cotinine-d3 (IS) | trans-3'-Hydroxycotinine-d3 (IS) | Reference |
| Precursor Ion (m/z) | 177.2 | 193.2 | 180.2 | 196.2 | [3][6][10] |
| Product Ion (m/z) | 80.1, 98.1 | 80.2, 134.0 | 80.1, 101.2 | 134.1, 79.9 | [3][6][10] |
| Collision Energy (eV) | 25-30 | 30-35 | 25-30 | 30-35 | [3][4] |
| Typical Retention Time (min) | ~2.5 - 6.2 | ~1.5 - 5.3 | ~2.5 - 6.2 | ~1.5 - 5.3 | [3][4] |
Table 2: Method Validation Parameters
| Parameter | Cotinine | trans-3'-Hydroxycotinine | Reference |
| Linearity Range (ng/mL) | 0.05 - 500 | 0.5 - 1250 | [3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.02 - 1.25 | 0.02 - 1.25 | [4][9] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [6] |
| Precision (%RSD) | <15% | <15% | [6] |
| Extraction Recovery (%) | 76 - 98.5 | 55 - 100.2 | [3][6] |
Signaling Pathway and Logical Relationships
The metabolic pathway from nicotine to cotinine and then to trans-3'-hydroxycotinine is a key logical relationship in this analysis.
Metabolic pathway of nicotine to its major metabolites.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of cotinine and trans-3'-hydroxycotinine in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the summarized performance data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for high-throughput applications requiring accurate assessment of tobacco smoke exposure and nicotine metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique [mdpi.com]
- 3. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population [mdpi.com]
Application Note and Protocol: Preparation of (Rac)-Hydroxycotinine-d3 Internal Standard Stock Solution
Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction
The accurate quantification of analytes in complex biological matrices is critical in drug development and clinical research. The use of a stable isotope-labeled (SIL) internal standard (IS) is a widely accepted strategy to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of LC-MS/MS methods.[1][2][3] (Rac)-Hydroxycotinine-d3 is the deuterated analog of hydroxycotinine, a major metabolite of nicotine. Its chemical and physical properties are nearly identical to the analyte, making it an ideal internal standard for the quantification of hydroxycotinine.[3][4]
This document provides a detailed protocol for the preparation of primary stock, intermediate, and working solutions of this compound for use in quantitative bioanalysis.
Materials and Equipment
-
This compound (neat powder, certified reference material)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)
-
Calibrated precision pipettes and sterile tips
-
Amber glass or polypropylene storage vials with screw caps
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocols
Protocol 1: Preparation of Primary Stock Solution (100 µg/mL)
This protocol outlines the preparation of a concentrated primary stock solution from the neat (solid) standard material.
-
Equilibration: Allow the vial containing the this compound neat powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound powder onto a suitable weighing paper or directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 7 mL of LC-MS grade methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the powder. For complete dissolution, cap the flask and vortex for 30 seconds, followed by sonication in an ultrasonic bath for 5 minutes.
-
Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Concentration Calculation: Calculate the precise concentration of the primary stock solution using the following formula:
Concentration (µg/mL) = (Weight of standard in mg × Purity) / Volume of flask in mL × 1000
(Assume purity is 1.0 unless otherwise specified on the Certificate of Analysis)
-
Transfer and Labeling: Transfer the solution to a pre-labeled amber vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage: Store the primary stock solution at -20°C or -80°C for long-term stability.[5][6]
Protocol 2: Preparation of Intermediate and Working Solutions
Working internal standard solutions are prepared by serially diluting the primary stock solution.[7] The final concentration should be optimized based on the specific analytical method and the expected analyte concentration range.
A. Preparation of Intermediate Stock Solution (1.0 µg/mL):
-
Allow the primary stock solution (100 µg/mL) to thaw and equilibrate to room temperature.
-
Pipette 100 µL of the primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.[7]
-
Cap the flask and invert 15-20 times to ensure homogeneity.
-
Transfer to a labeled storage vial and store at -20°C.
B. Preparation of Working Internal Standard Solution (50 ng/mL):
-
Allow the intermediate stock solution (1.0 µg/mL or 1000 ng/mL) to thaw and equilibrate to room temperature.
-
Pipette 2.5 mL of the intermediate stock solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.
-
Cap and invert multiple times to mix thoroughly.
-
This working solution is now ready to be added to calibration standards, quality control samples, and unknown samples during the sample preparation process.[5] It can be stored at 4°C for short-term use.[7]
Data Presentation
The following table summarizes the quantitative data for the preparation of the this compound internal standard solutions.
| Parameter | Primary Stock Solution | Intermediate Stock Solution | Working IS Solution |
| Analyte | This compound | This compound | This compound |
| Starting Material | ~1.0 mg neat powder | 100 µL of Primary Stock | 2.5 mL of Intermediate Stock |
| Solvent | LC-MS Grade Methanol | 50:50 Methanol:Water | 50:50 Methanol:Water |
| Final Volume | 10.0 mL | 10.0 mL | 50.0 mL |
| Final Concentration | 100 µg/mL | 1.0 µg/mL | 50 ng/mL |
| Storage Temperature | -20°C to -80°C[6] | -20°C | 4°C (short-term) |
Visualization of Workflow
The following diagram illustrates the logical workflow for the preparation of the internal standard solutions.
Workflow for preparing internal standard solutions.
Storage and Stability
-
Neat Material: Store according to the manufacturer's instructions, typically at -20°C in a desiccator.
-
Primary and Intermediate Stock Solutions: These concentrated solutions are most stable when stored at -20°C or, preferably, -80°C in tightly sealed amber vials to prevent solvent evaporation and degradation from light.[6] For (Rac)-Cotinine-d3, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[6] Similar stability can be expected for this compound.
-
Working Solutions: Aqueous-organic working solutions should be stored at 4°C and are typically prepared fresh or used within a shorter timeframe (e.g., one week) to avoid potential degradation or microbial growth.
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for the compound for specific handling and disposal information.
-
Methanol is flammable and toxic; handle with care and avoid sources of ignition.
References
- 1. nebiolab.com [nebiolab.com]
- 2. rsc.org [rsc.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Methods for Hydroxycotinine Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the liquid chromatography (LC) separation of hydroxycotinine.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating hydroxycotinine and related compounds?
A1: Reversed-phase columns, particularly C18 phases, are frequently used for the separation of nicotine and its metabolites.[1][2] However, due to the polar nature of these compounds, achieving adequate retention can be challenging on standard C18 columns.[3] Alternative stationary phases like Phenyl-Hexyl have shown superior performance in some cases by offering different retention mechanisms, such as π-π interactions, which can improve chromatographic resolution.[4] For highly polar analytes, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative that provides better retention.[3]
Q2: Which mobile phase composition is recommended for optimal separation?
A2: The choice of mobile phase depends on the stationary phase and detection method. For reversed-phase chromatography, a common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to control pH and improve peak shape.[4] Using a buffer like ammonium formate or ammonium acetate is common, especially with mass spectrometry (MS) detection, as it is volatile and aids in ionization.[5][6] The pH of the mobile phase is a critical parameter; for basic compounds like hydroxycotinine, a slightly acidic pH (e.g., pH 4.5) can improve peak symmetry.[4][5]
Q3: Should I use a gradient or isocratic elution for hydroxycotinine analysis?
A3: Both gradient and isocratic elution methods have been successfully developed. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate a range of compounds with different polarities, such as nicotine and its various metabolites, within a reasonable timeframe.[6][7] An isocratic elution, which uses a constant mobile phase composition, can be simpler and faster for analyzing a smaller, more defined set of analytes.[2][5] The choice depends on the complexity of the sample and the specific analytical goals.
Q4: How can I improve the sensitivity of my LC-MS/MS method for hydroxycotinine?
A4: To enhance sensitivity, several factors can be optimized. Proper sample preparation to remove matrix interferences is crucial.[1][8] In the LC method, using HILIC columns can increase ionization efficiency in the MS source due to the high percentage of organic solvent in the mobile phase.[3] For the MS parameters, optimizing ion transitions in Multiple Reaction Monitoring (MRM) mode is essential for both selectivity and sensitivity.[6][8]
Troubleshooting Guide
Q5: My hydroxycotinine peak is tailing. What are the possible causes and solutions?
A5: Peak tailing can be caused by several factors in the chromatographic system.
-
Column Contamination or Collapse: The column frit may be blocked, or the stationary phase may be degraded.[9]
-
Solution: Try backflushing the column. If the problem persists, the column may need to be replaced.[9]
-
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with basic analytes like hydroxycotinine, causing tailing.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the analyte. For basic compounds, a lower pH is generally better.[9] Adding a competitive base to the mobile phase can also help.
-
-
Incorrect Mobile Phase pH: If the pH is near the pKa of hydroxycotinine, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Q6: I am observing poor retention of hydroxycotinine on my C18 column. What should I do?
A6: Poor retention of polar compounds like hydroxycotinine is a common issue on traditional C18 columns.[3]
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase.
-
Use a Different Stationary Phase: Consider a more polar-retentive column. An aqueous C18 column, a Phenyl-Hexyl column, or a HILIC column are excellent alternatives for retaining polar analytes.[3][4] HILIC, in particular, is designed for polar compounds and uses a high organic mobile phase, which can also enhance MS sensitivity.[3]
Q7: My baseline is noisy or drifting. How can I fix this?
A7: A noisy or drifting baseline can obscure small peaks and affect integration accuracy.
-
Mobile Phase Issues: The mobile phase may be improperly mixed, contaminated, or not degassed.[9]
-
Solution: Ensure you are using high-purity (HPLC or LC-MS grade) solvents and that the mobile phase is thoroughly mixed and degassed before use.[9]
-
-
System Contamination: Contaminants can build up in the injector, column, or detector.
-
Solution: Flush the system with a strong solvent. It may be necessary to clean individual components.[9]
-
-
Detector Problems: The detector lamp (for UV) may be failing, or the flow cell could be dirty.
-
Solution: Flush the flow cell. If the problem continues, the lamp or other detector components may need replacement.[9]
-
Q8: I'm seeing variability in retention times. What is the cause?
A8: Shifting retention times can compromise peak identification and quantification.
-
Pumping Issues: Inconsistent flow from the pump is a common cause.
-
Column Temperature Fluctuations: The column temperature can affect retention.
-
Changes in Mobile Phase Composition: If preparing the mobile phase manually, slight variations can lead to shifts.
-
Solution: Ensure accurate and consistent mobile phase preparation.
-
Experimental Protocols
Protocol 1: SPE-LC-MS/MS Method for Hydroxycotinine in Urine
This protocol is adapted from a method for the analysis of nicotine, cotinine, and trans-3-hydroxycotinine in urine.[1]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Add 180 µL of blank urine to 1000 µL of 5 mM ammonium formate (pH 2.5).
-
For standards, add 10 µL of the standard spiking solution. For blanks, add 10 µL of water.
-
Add 10 µL of the internal standard working solution (e.g., cotinine-d3 in methanol).
-
Vortex for 30 seconds and centrifuge for 5 minutes at 5000 rpm.
-
SPE Cartridge Conditioning: Condition a SOLA CX SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).
-
Sample Application: Apply the 1200 µL of supernatant to the SPE cartridge.
-
Washing: Wash with 1000 µL of 5 mM ammonium formate (pH 2.5).
-
Elution: Elute the analytes with the appropriate solvent.
2. LC-MS/MS Analysis
-
Column: Syncronis C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the analytes. A cycle time of around 3 minutes is achievable.[1]
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 10 µL.
-
Detection: Tandem Mass Spectrometer in positive ion mode with MRM.
Protocol 2: Protein Precipitation LC-MS/MS Method for Hydroxycotinine in Plasma
This protocol is based on a method for determining nicotine and its metabolites in human plasma.[4]
1. Sample Preparation (Protein Precipitation)
-
To a suitable volume of plasma, add an appropriate internal standard (e.g., hydroxycotinine-d3).
-
Add three volumes of cold methanol to precipitate proteins.
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Column: Phenyl-Hexyl stationary phase.
-
Mobile Phase A: 5 mM Ammonium Acetate in water (pH 4.5).
-
Mobile Phase B: Methanol.
-
Gradient: Optimize the gradient to achieve separation of cotinine and hydroxycotinine.
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 40 °C.
-
Detection: ESI-MS/MS in positive ion mode.
Quantitative Data Summary
The following tables summarize key performance metrics from various published methods for hydroxycotinine analysis.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Hydroxycotinine
| Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Serum | LC-MS/MS | 0.004 | - | [8] |
| Plasma | HPLC-QQQ-MS/MS | 0.07 | - | [5] |
| Plasma | LC-ESI-MS/MS | - | 0.40 | [4] |
| Oral Fluid | LC-MS/MS | - | 0.5 | [7] |
| Serum | LC-MS/MS | - | 0.50 | [11] |
Table 2: Recovery and Linearity for Hydroxycotinine Analysis
| Matrix | Method | Recovery (%) | Linearity Range (ng/mL) | Reference |
| Urine | LC-Orbitrap-MS/MS | 72-101 | - | [2] |
| Serum | LC-MS/MS | 100.24 | 0.50 - 1250 | [11] |
| Oral Fluid | LC-MS/MS | >91 | 0.5 - 2000 | [7] |
| Urine | HPLC-MS/MS | 78 | - | [12] |
Visualized Workflows
Caption: General workflow for hydroxycotinine analysis.
Caption: Troubleshooting decision tree for LC analysis.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. epruibiotech.com [epruibiotech.com]
- 10. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Matrix Effects in Hydroxycotinine Quantification
Welcome to the technical support center for the analytical quantification of hydroxycotinine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact hydroxycotinine quantification?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as hydroxycotinine, by co-eluting compounds from the sample matrix (e.g., urine, plasma, serum). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1] In the analysis of hydroxycotinine, matrix effects can lead to erroneous concentration measurements, impacting the reliability of clinical and research findings.
Q2: What are the common symptoms of matrix effects in my hydroxycotinine LC-MS/MS data?
A2: Common indicators of matrix effects in your data include:
-
Poor accuracy and precision: Quality control (QC) samples consistently deviate from their nominal concentrations.
-
Inconsistent recovery: The recovery of hydroxycotinine and/or the internal standard varies significantly between different samples or batches.
-
Non-linear calibration curves: The calibration curve does not follow a linear regression, especially at lower or higher concentrations.
-
Variable internal standard response: The peak area of the isotopically labeled internal standard is inconsistent across samples, suggesting that it is not effectively compensating for matrix variations.[2]
-
Low sensitivity: Difficulty in achieving the desired lower limit of quantification (LLOQ) for hydroxycotinine.
Q3: What is the best internal standard to use for hydroxycotinine analysis to compensate for matrix effects?
A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of hydroxycotinine, such as trans-3'-hydroxycotinine-D3 or cotinine-d3.[3][4][5] A SIL internal standard has nearly identical chemical and physical properties to hydroxycotinine, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization. This allows it to accurately track and correct for variations caused by matrix effects.[2]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively evaluated by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6]
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to matrix effects in hydroxycotinine quantification.
Issue 1: Poor Accuracy and Precision in QC Samples
Possible Cause: Inconsistent matrix effects between samples are leading to variable ionization of hydroxycotinine.
Troubleshooting Steps:
-
Evaluate Internal Standard Performance:
-
Check the peak area of the SIL internal standard across all samples. Significant variability suggests that the internal standard is not adequately compensating for the matrix effect.
-
Ensure the concentration of the internal standard is appropriate and that it is added consistently to all samples.
-
-
Optimize Sample Preparation:
-
If using protein precipitation, consider a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components.[7]
-
For SPE, experiment with different sorbents (e.g., C18, mixed-mode cation exchange) and washing steps to improve the removal of matrix components.[5]
-
-
Refine Chromatographic Conditions:
-
Modify the LC gradient to better separate hydroxycotinine from co-eluting matrix components.
-
Consider a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[8]
-
Issue 2: Low Signal Intensity and Poor Sensitivity (High LLOQ)
Possible Cause: Significant ion suppression is reducing the signal of hydroxycotinine.
Troubleshooting Steps:
-
Investigate the Source of Suppression:
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a hydroxycotinine standard post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression occurs.
-
Phospholipids are common sources of ion suppression in plasma and serum samples.[1] Consider sample preparation methods that specifically target phospholipid removal.
-
-
Enhance Sample Cleanup:
-
Employ a more effective sample preparation technique. Supported Liquid Extraction (SLE) can be a good alternative to LLE and protein precipitation for removing phospholipids.[4]
-
For SPE, ensure proper conditioning, loading, washing, and elution steps are followed to maximize the removal of interferences.
-
-
Optimize MS Source Parameters:
-
Adjust ion source parameters such as temperature, gas flows, and voltages to improve the ionization efficiency of hydroxycotinine.
-
Issue 3: Inconsistent Recovery of Hydroxycotinine
Possible Cause: The chosen sample preparation method is not robust or is being performed inconsistently.
Troubleshooting Steps:
-
Standardize the Extraction Protocol:
-
Ensure all steps of the sample preparation are performed consistently, including volumes, mixing times, and centrifugation speeds.
-
For LLE, ensure complete phase separation and avoid aspirating the wrong layer.
-
For SPE, ensure the cartridges do not dry out during conditioning and loading, and that elution is complete.
-
-
Evaluate Different Extraction Methods:
-
Compare the recovery of hydroxycotinine using different techniques (protein precipitation, SPE, LLE) to determine the most efficient and reproducible method for your matrix.
-
-
Check for Analyte Stability:
-
Ensure that hydroxycotinine is stable throughout the sample preparation process. Degradation can lead to apparent low recovery.
-
Data Presentation
The following tables summarize quantitative data from various studies on hydroxycotinine analysis, highlighting the impact of different sample preparation methods on recovery and matrix effects.
Table 1: Recovery of Hydroxycotinine Using Various Extraction Methods
| Biological Matrix | Extraction Method | Analyte Concentration | Recovery (%) | Reference |
| Urine | Protein Precipitation (Acetonitrile) | 0.05 µg/mL | 72.2 - 101.4 | [7][9] |
| Urine | Solid-Phase Extraction (SPE) | 5 - 3000 ng/mL | 55.1 - 109.1 | [5] |
| Serum | Protein Precipitation (Acetonitrile) | Low, Medium, High QC | 98.54 - 100.24 | [3] |
| Plasma | Liquid-Liquid Extraction (LLE) | 20 - 200 ng/mL | 76.8 - 96.4 | [10] |
| Meconium | Solid-Phase Extraction (SPE) | 8 - 400 ng/g | >85.5 | [11] |
Table 2: Matrix Effect Evaluation for Hydroxycotinine Quantification
| Biological Matrix | Extraction Method | Matrix Effect (%) | Reference |
| Meconium | Solid-Phase Extraction (SPE) | 41.0 - 72.7 (Ion Suppression) | [6] |
| Plasma | Protein Precipitation | Significant Ion Suppression | [8] |
| Serum | Protein Precipitation | Not specified, but compensated by IS | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation for Hydroxycotinine in Urine
-
Sample Preparation:
-
To 0.5 mL of urine in a microcentrifuge tube, add 1.0 mL of acetonitrile containing the isotopically labeled internal standard.[7]
-
-
Vortexing:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Hydroxycotinine in Urine
-
Sample Pre-treatment:
-
To 1 mL of urine, add 20 µL of the internal standard working solution and 2 mL of 0.1 M sodium phosphate buffer (pH 6.0).[5]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and then 1 mL of 0.1 M sodium phosphate buffer (pH 6.0).[5]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge and allow it to pass through by gravity.[5]
-
-
Washing:
-
Wash the cartridge with 3 mL of water, followed by 1.5 mL of 100 mM HCl, and then 3 mL of methanol. Dry the cartridge under vacuum after each wash.[5]
-
-
Elution:
-
Elute the analytes with 5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 0.1% formic acid for analysis.[5]
-
Protocol 3: Supported Liquid Extraction (SLE) for Hydroxycotinine in Serum
-
Sample Aliquoting:
-
Aliquot 200 µL of serum into a 96-well plate.[4]
-
-
Internal Standard Addition:
-
Add 50 µL of the internal standard solution to each well.[4]
-
-
Basification:
-
Add 50 µL of 0.2 N KOH to each sample.[4]
-
-
SLE Plate Loading:
-
Load the samples onto an SLE plate.[4]
-
-
Extraction:
-
Extract the analytes with 3 x 600 µL of 5% isopropanol in dichloromethane.[4]
-
-
Evaporation and Reconstitution:
-
Combine the eluates, evaporate to dryness, and reconstitute in 100 µL of HPLC-grade water.[4]
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing matrix effects.
Caption: A generalized workflow for hydroxycotinine sample preparation.
References
- 1. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Hydroxycotinine Analysis by LC-MS/MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of hydroxycotinine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak shape and overall quality of your analytical data.
Troubleshooting Guide: Improving Hydroxycotinine Peak Shape
Poor peak shape, particularly tailing or fronting, can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: My hydroxycotinine peak is tailing.
Peak tailing is a common issue in the analysis of basic compounds like hydroxycotinine. It is often caused by secondary interactions between the analyte and the stationary phase or other system components.
Initial Checks:
-
Column Health: When was the last time the column was replaced or flushed? A contaminated or old column can lead to peak tailing.
-
System Suitability: Are other compounds in your analysis also showing tailing peaks? If all peaks are tailing, it might indicate a system-wide issue like extra-column dead volume.[1]
-
Sample Overload: Are you injecting a high concentration of your analyte? Column overload can lead to peak tailing.[2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Mobile Phase pH | The pKa of the pyridine moiety in hydroxycotinine is around 4.5.[3] Operating the mobile phase pH in the range of 4.0-5.0 can improve peak shape by ensuring a consistent ionization state.[4][5] |
| 2 | Evaluate Mobile Phase Composition | Consider using methanol instead of acetonitrile as the organic modifier. Some studies have shown improved peak shape and resolution for hydroxycotinine with methanol.[5] |
| 3 | Incorporate Mobile Phase Additives | The use of additives like ammonium formate or formic acid in the mobile phase can help to improve peak shape by masking residual silanol groups on the stationary phase and maintaining a stable pH.[6][7] |
| 4 | Assess Column Chemistry | Standard C18 columns can sometimes exhibit secondary interactions with basic analytes. Consider using a column with a different stationary phase, such as Phenyl-Hexyl or Biphenyl, which have been shown to provide good peak shape for hydroxycotinine.[5][8] Alternatively, columns with technologies that reduce non-specific adsorption can be beneficial.[9] |
| 5 | Reduce Sample Concentration/Injection Volume | Injecting too much analyte can saturate the stationary phase and lead to peak tailing. Try diluting your sample or reducing the injection volume.[2] |
| 6 | Check for Extra-Column Volume | Ensure all tubing and connections are properly fitted to minimize dead volume, which can cause peak broadening and tailing.[10] |
Problem: My hydroxycotinine peak is fronting.
Peak fronting is less common than tailing but can also affect quantification.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check for Column Overload | Similar to peak tailing, injecting too high a concentration or volume of the sample can lead to peak fronting.[2] |
| 2 | Ensure Sample Solvent Compatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte band to spread and result in a fronting peak.[1] |
| 3 | Inspect the Column Inlet | A partially blocked frit or a void at the head of the column can distort the peak shape. Consider back-flushing the column (if recommended by the manufacturer) or replacing it. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for hydroxycotinine analysis?
A1: The optimal mobile phase pH for hydroxycotinine is generally between 4.0 and 5.0.[4][5] Since the pKa of the pyridine nitrogen in hydroxycotinine is approximately 4.5, maintaining the pH in this range helps to ensure a consistent protonation state of the molecule, leading to improved peak shape and retention.[3]
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: While both acetonitrile and methanol can be used, some studies have reported better peak shape and chromatographic resolution for hydroxycotinine and its metabolites when using methanol.[5] It is recommended to evaluate both solvents during method development to determine the best performance for your specific application.
Q3: Which LC column is best suited for hydroxycotinine analysis?
A3: While traditional C18 columns are widely used, they can sometimes lead to peak tailing for basic compounds like hydroxycotinine due to interactions with residual silanols.[11] Columns with alternative stationary phases such as Phenyl-Hexyl or Biphenyl have been shown to provide excellent peak shape and retention.[5][8] Additionally, columns featuring technologies to minimize non-specific adsorption can significantly improve peak symmetry.[9]
Q4: What are common mobile phase additives, and why are they used?
A4: Common mobile phase additives for the LC-MS/MS analysis of hydroxycotinine include formic acid and ammonium formate.[6][7] These additives serve multiple purposes:
-
pH control: They help to maintain a stable pH, which is crucial for consistent retention and peak shape.[12]
-
Improved peak shape: They can interact with and "mask" active sites (like residual silanols) on the stationary phase, reducing secondary interactions that cause peak tailing.[13]
-
Enhanced ionization: In the mass spectrometer source, they can facilitate the protonation of the analyte, leading to better sensitivity.
Q5: How can I prevent non-specific adsorption of hydroxycotinine?
A5: Non-specific adsorption to metal surfaces in the LC system can lead to poor peak shape and reduced recovery.[9] To mitigate this, you can:
-
Use columns with specialized surfaces designed to reduce analyte-metal interactions.[9]
-
Employ PEEK or PEEK-lined tubing and components.
-
Passivate the system by repeatedly injecting a high-concentration standard or a matrix sample.
Experimental Protocols
Below are examples of published experimental conditions for the LC-MS/MS analysis of hydroxycotinine.
Method 1: Phenyl-Hexyl Column with Methanol Gradient
| Parameter | Condition |
| Column | Phenyl-Hexyl stationary phase |
| Mobile Phase A | 5 mM Ammonium Acetate in water, pH adjusted to 4.50 |
| Mobile Phase B | Methanol |
| Gradient | Optimized for separation of nicotine, cotinine, and hydroxycotinine |
| Flow Rate | Typically 0.3-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 30-40 °C |
| Detection | Tandem Mass Spectrometry (Positive ESI) |
| Reference | Based on the findings in Mallock et al., 2021.[5] |
Method 2: Biphenyl Column with Acetonitrile Gradient
| Parameter | Condition |
| Column | Raptor Biphenyl (or similar) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A fast gradient optimized for high-throughput analysis |
| Flow Rate | Typically 0.5-0.8 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40 °C |
| Detection | Tandem Mass Spectrometry (Positive ESI) |
| Reference | Adapted from Restek Application Note.[8] |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Effect of mobile phase pH on hydroxycotinine.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Minimizing Carryover in Hydroxycotinine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the analysis of hydroxycotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of hydroxycotinine analysis?
A1: Carryover refers to the appearance of a small peak corresponding to hydroxycotinine in a blank or negative sample injection that occurs after the injection of a sample with a high concentration of the analyte.[1] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples, and can compromise the integrity of study results.
Q2: What are the common sources of carryover in an LC-MS/MS system?
A2: Carryover can originate from various components of the LC-MS/MS system where the analyte may be temporarily adsorbed and then released in subsequent runs. The most common sources include:
-
Autosampler: The injection needle, syringe, sample loop, and valve rotor seals are frequent culprits.[2][3]
-
LC Column: The column, including the frits and the stationary phase, can retain the analyte.
-
Tubing and Fittings: Dead volumes or improperly seated fittings can trap and later release the analyte.
-
Ion Source: Contamination of the mass spectrometer's ion source can also mimic carryover.
Q3: Why is hydroxycotinine prone to carryover?
A3: Hydroxycotinine is a polar and basic compound. Basic compounds can exhibit strong interactions with active sites on metallic surfaces within the LC system, such as stainless steel tubing and fittings, leading to adsorption and subsequent carryover. Its polarity can also contribute to its retention on certain column chemistries if not properly eluted.
Q4: What is an acceptable level of carryover in a bioanalytical method?
A4: For bioanalytical methods, carryover in a blank injection following the highest concentration standard should not exceed 20% of the analyte response at the Lower Limit of Quantitation (LLOQ).[1]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Carryover
This guide provides a systematic approach to identify the origin of the carryover in your LC-MS/MS system.
Step 1: Confirm the Carryover Inject a sequence of a high-concentration hydroxycotinine standard, followed by at least three to five blank injections (using the same solvent as your samples are dissolved in).
-
Observation: A decreasing peak area of hydroxycotinine across the blank injections confirms "classic" carryover.
-
Observation: A consistent peak area across all blank injections may indicate contamination of the blank solvent, mobile phase, or a persistent system contamination issue.
Step 2: Isolate the Autosampler To determine if the autosampler is the primary source of carryover, bypass the autosampler by performing a manual injection if your system allows. If carryover is significantly reduced or eliminated, the autosampler is the likely source.
Step 3: Evaluate the LC Column If carryover persists after bypassing the autosampler, the column may be the source. Replace the analytical column with a union and inject a blank after a high standard. If the carryover disappears, the column is the source of retention.
Step 4: Check for System-Wide Contamination If carryover is still present after bypassing the autosampler and column, this suggests a more widespread contamination of the system, including tubing, fittings, or the mass spectrometer's ion source.
A logical workflow for diagnosing carryover is presented in the diagram below.
Guide 2: Mitigating Carryover from the Autosampler
Once the autosampler is identified as the source, the following steps can be taken to reduce carryover.
1. Optimize the Needle Wash Protocol:
-
Wash Solvent Composition: The choice of wash solvent is critical. For hydroxycotinine, a multi-solvent wash is often most effective. A common and effective approach is to use a sequence of washes with solvents of varying polarity and pH.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle. A wash volume of at least 10 times the injection volume is a good starting point.[3]
-
Pre- and Post-Injection Washes: Implement both pre-injection and post-injection washes to clean the needle thoroughly.
2. Inspect and Replace Consumables:
-
Rotor Seal: A worn or scratched rotor seal in the injection valve is a common cause of carryover.[2] Regularly inspect and replace the rotor seal as part of routine maintenance.
-
Sample Loop: Adsorption can occur on the inner surface of the sample loop. Consider replacing the stainless steel loop with one made of a more inert material like PEEK.
-
Syringe: The syringe can also be a source of carryover. Ensure it is properly cleaned between injections.
Guide 3: Reducing Column-Related Carryover
If the analytical column is identified as the source of carryover, consider the following strategies.
1. Optimize the Chromatographic Method:
-
Gradient Elution: Ensure the gradient elution program is sufficient to elute hydroxycotinine completely from the column. A steep organic gradient at the end of the run can help wash strongly retained compounds off the column.
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can help to protonate basic analytes like hydroxycotinine. This reduces their interaction with residual silanol groups on the stationary phase and can improve peak shape and reduce tailing, which can contribute to carryover.
2. Implement a Column Wash Step: After each injection or at the end of a batch, incorporate a high-organic wash step to strip any remaining analyte from the column. Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.
Quantitative Data on Carryover Reduction
The effectiveness of different wash protocols can be significant. The following table summarizes representative data on carryover reduction for a basic compound with properties similar to hydroxycotinine, demonstrating the impact of wash solvent composition and the number of wash cycles.
| Wash Protocol | Number of Washes | Carryover (% of LLOQ) |
| 100% Acetonitrile | 3 | 263% |
| 100% Acetonitrile (Active Wash Station) | 3 | 120% |
| 3x DMSO, followed by ACN and H2O | 3 each | 172% |
| 6x DMSO, followed by ACN and H2O | 6 each | 156% |
| 6x (50/50 DMSO/Methanol), 6x ACN, 3x H2O | As specified | 100% |
Data adapted from a study on a pharmaceutically relevant small molecule with a high propensity for carryover.[1]
Experimental Protocols
Protocol 1: Routine LC-MS/MS Analysis of Hydroxycotinine with Minimized Carryover
This protocol outlines a general procedure for the analysis of hydroxycotinine in biological matrices, incorporating steps to minimize carryover.
1. Sample Preparation:
-
Perform a protein precipitation or solid-phase extraction (SPE) to remove matrix components. A common method involves protein precipitation with acetonitrile.[4]
2. LC-MS/MS System Configuration:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from low to high organic content, followed by a high-organic wash and re-equilibration.
-
Injection Volume: Typically 5-10 µL.
-
Autosampler Wash: Use a multi-solvent wash program. For example:
-
Wash 1: 50:50 Acetonitrile/Isopropanol with 0.1% Formic Acid (Strong Wash)
-
Wash 2: 90:10 Water/Acetonitrile (Weak Wash)
-
Perform both pre- and post-injection washes.
-
3. MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the MRM transitions and collision energies for hydroxycotinine and its internal standard (e.g., hydroxycotinine-d3).[5]
An overview of the experimental workflow is depicted in the following diagram.
Protocol 2: Systematic Carryover Investigation
This protocol is designed to systematically investigate and minimize carryover when it is detected.
1. Establish a Baseline:
-
Inject the highest concentration calibrator followed by a series of at least five blank injections to determine the initial level of carryover.
2. Optimize Autosampler Wash:
-
Test Different Wash Solvents: Sequentially test different wash solvent compositions. Start with your current wash and then introduce stronger organic solvents, solvent mixtures, and acidified washes. A suggested sequence to test:
-
100% Acetonitrile
-
100% Methanol
-
50:50 Acetonitrile/Water
-
50:50 Methanol/Water
-
50:50 Acetonitrile/Isopropanol
-
Add 0.1-1% Formic Acid to the most effective organic/aqueous mixture.
-
-
For each new wash condition, repeat the injection sequence from Step 1 and quantify the carryover.
3. Modify Injection and Wash Parameters:
-
Increase the wash volume and duration.
-
Implement both pre- and post-injection washes if not already in use.
-
Repeat the carryover assessment after each modification.
4. Hardware Inspection and Replacement:
-
If carryover persists, systematically inspect and, if necessary, replace the following components:
-
Injection valve rotor seal
-
Sample loop
-
Syringe
-
Any suspect tubing or fittings
-
-
After each hardware change, re-evaluate the carryover.
5. Column and Method Optimization:
-
If the autosampler is ruled out as the primary source, focus on the column and chromatographic method as described in Troubleshooting Guide 3.
By following these guidelines and protocols, researchers can effectively diagnose, troubleshoot, and minimize carryover in the analysis of hydroxycotinine, leading to more accurate and reliable data.
References
- 1. grupobiomaster.com [grupobiomaster.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analysis of (Rac)-Hydroxycotinine-d3: A Technical Guide
For researchers and scientists engaged in drug development and related fields, the accurate quantification of metabolites is paramount. (Rac)-Hydroxycotinine-d3, a deuterated internal standard for a major nicotine metabolite, is crucial for robust bioanalytical assays. This guide provides in-depth technical support for selecting and optimizing Multiple Reaction Monitoring (MRM) transitions for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The selection of MRM transitions is critical for the sensitivity and specificity of your assay. For this compound, the protonated precursor ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 196.2. The most common and reliable product ions are found at m/z 134.2 and 80.1.
-
Primary Quantifier Transition: m/z 196.2 → 134.2
-
Secondary Qualifier Transition: m/z 196.2 → 80.1
The qualifier transition serves as a confirmation of the analyte's identity. The ratio of the quantifier to qualifier ion should remain consistent across all samples and standards.
Q2: How do these transitions relate to the non-deuterated form, (Rac)-Hydroxycotinine?
A2: The non-deuterated form, (Rac)-Hydroxycotinine (trans-3'-hydroxycotinine), has a protonated precursor ion at m/z 193.2. The fragmentation pattern is similar to its deuterated counterpart, yielding product ions at m/z 134.2 and 80.1. The 3-dalton mass shift in the precursor ion of the deuterated standard is due to the three deuterium atoms, which allows for its clear differentiation from the endogenous analyte.
Troubleshooting Common Issues
Q1: I am observing a weak signal for my this compound internal standard. What are the possible causes and solutions?
A1: A weak signal can stem from several factors:
-
Suboptimal MS Parameters: The collision energy and declustering potential may not be optimized for this specific compound on your instrument. It is crucial to perform a compound optimization by infusing a standard solution of this compound and systematically ramping these parameters to find the values that yield the highest signal intensity.
-
Incorrect MRM Transitions: Double-check that the correct precursor and product ion m/z values are entered into your acquisition method.
-
Sample Preparation Issues: Inefficient extraction or ion suppression from the sample matrix can lead to a reduced signal. Consider optimizing your sample preparation protocol or employing a more effective cleanup step.
-
Source Conditions: The ion source temperature and gas flows can significantly impact ionization efficiency. Ensure these are appropriate for the analysis of small polar molecules.
Q2: The ratio of my quantifier to qualifier ion is inconsistent across my samples. What could be the problem?
A2: Inconsistent ion ratios can indicate a lack of specificity in the assay.
-
Interferences: A co-eluting compound in the sample matrix may be interfering with one of the MRM transitions. To address this, you may need to improve your chromatographic separation to resolve the interference from your analyte.
-
Cross-talk: In some cases, if the dwell times are too short and the chromatographic peaks are very narrow, the instrument may not be able to accurately measure both transitions. Increasing the dwell time or using a slower chromatographic gradient can help.
-
Collision Energy: The collision energy used can affect the relative abundance of product ions. Ensure that the collision energy is optimized and consistently applied across all runs.
Quantitative Data Summary
The following table summarizes typical MRM transitions and collision energies for trans-3'-hydroxycotinine and its deuterated internal standard, as reported in various studies. Note that optimal collision energies are instrument-dependent and should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Reference |
| trans-3'-hydroxycotinine | 193.2 | 134.2 | 25-35 | [1] |
| trans-3'-hydroxycotinine | 193.2 | 80.1 | 30-45 | [1][2] |
| trans-3'-hydroxycotinine-d3 | 196.2 | 134.2 | 25-35 | [1] |
| trans-3'-hydroxycotinine-d3 | 196.2 | 79.9 | ~42 | [2] |
Experimental Protocols
Detailed Methodology for MRM Transition Selection and Optimization
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as methanol or acetonitrile.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated precursor ion, which should be approximately 196.2.
-
Product Ion Scan: Perform a product ion scan by selecting the precursor ion (m/z 196.2) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions. The most abundant product ions will likely be m/z 134.2 and 80.1.
-
MRM Optimization:
-
Collision Energy (CE) Optimization: For each selected MRM transition (e.g., 196.2 → 134.2 and 196.2 → 80.1), create a series of experiments where the collision energy is ramped over a range (e.g., 10-50 eV in 2 eV increments). The optimal CE for each transition is the value that produces the highest signal intensity.
-
Declustering Potential (DP) Optimization: Similarly, optimize the declustering potential by ramping the voltage and monitoring the signal intensity of the precursor ion.
-
Visualizations
Proposed Fragmentation Pathway of Protonated (Rac)-Hydroxycotinine
The following diagram illustrates a plausible fragmentation pathway for protonated (Rac)-Hydroxycotinine, leading to the observed product ions.
References
Technical Support Center: Method Refinement for Low-Concentration Hydroxycotinine Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the detection of low concentrations of trans-3'-hydroxycotinine (hydroxycotinine).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of hydroxycotinine?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for quantifying low levels of hydroxycotinine due to its high sensitivity and specificity.[1][2] Modern LC-MS/MS methods can achieve limits of detection (LOD) as low as 0.004 ng/mL in serum.[1]
Q2: What are the main challenges in analyzing low concentrations of hydroxycotinine?
A2: The primary challenges include matrix effects from biological samples (e.g., serum, urine), which can suppress or enhance the analyte signal, and achieving sufficient sensitivity to accurately quantify trace amounts of the analyte.[3][4][5][6] Minimizing background contamination during sample preparation is also crucial.
Q3: Can immunoassays be used for detecting low concentrations of hydroxycotinine?
A3: While immunoassays like ELISA are useful for screening, they may lack the specificity and sensitivity required for quantifying very low concentrations of hydroxycotinine.[3][7][8] A significant issue with immunoassays is potential cross-reactivity with other nicotine metabolites, such as cotinine, which can lead to overestimated results.[7][9][10][11][12]
Q4: What is a typical sample volume required for low-concentration hydroxycotinine analysis?
A4: With the advancement of analytical techniques, the required sample volume has decreased significantly. For sensitive LC-MS/MS methods, serum or plasma volumes can range from 50 µL to 200 µL.[1] For urine samples, which tend to have higher concentrations of metabolites, the volume can also be in this range.[13][14]
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-elution with interfering substances. | - Optimize mobile phase pH to ensure proper ionization of hydroxycotinine. - Use a guard column and ensure proper sample cleanup.[15] - Adjust the chromatographic gradient to better separate the analyte from matrix components. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression due to matrix effects.[4][5][6][16] - Suboptimal MS/MS parameters. - Inefficient sample extraction and concentration. | - Employ a more effective sample preparation technique like supported liquid extraction (SLE) or solid-phase extraction (SPE).[1][15] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[3] - Optimize MS parameters, including collision energy and ion source settings.[17] - Ensure complete evaporation of the solvent after extraction and reconstitution in a suitable mobile phase. |
| High Background Noise | - Contamination from reagents, solvents, or labware. - Carryover from previous injections. | - Use high-purity solvents and reagents (LC-MS grade). - Thoroughly clean all labware. - Implement a robust column wash step between sample injections.[18] |
| Inconsistent Results | - Variability in sample preparation. - Instrument instability. | - Automate the sample preparation process to improve reproducibility.[1] - Regularly perform system suitability tests and calibration checks. - Ensure the autosampler is functioning correctly and maintaining consistent injection volumes. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity | - Inefficient derivatization. - Suboptimal injection parameters. - Poor chromatographic peak shape. | - Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). - Use a splitless injection mode to introduce more of the sample onto the column.[19] - Ensure a narrow sample band on the column by optimizing injection conditions.[20] |
| Peak Tailing | - Active sites in the GC inlet or column. - Presence of moisture in the sample. | - Use a deactivated inlet liner and a high-quality, inert GC column.[21] - Ensure samples are completely dry before injection. |
| Matrix Interference | - Co-elution of endogenous compounds from the sample matrix. | - Improve sample cleanup using techniques like solid-phase extraction (SPE).[22] - Adjust the GC temperature program to enhance the separation of hydroxycotinine from interfering peaks. |
Immunoassay (ELISA) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing. - Non-specific binding of antibodies. - Contaminated reagents. | - Increase the number of wash steps and ensure thorough washing between steps.[23] - Use a blocking buffer (e.g., BSA) to reduce non-specific binding.[7] - Use fresh, high-quality reagents. |
| Low Signal | - Inactive enzyme conjugate. - Incorrect incubation times or temperatures. - Improper sample or standard dilution. | - Check the expiration date and storage conditions of the enzyme conjugate. - Strictly adhere to the recommended incubation parameters in the protocol. - Prepare fresh dilutions of standards and samples. |
| High Variability Between Replicates | - Pipetting errors. - Inconsistent incubation conditions across the plate. - Edge effects in the microplate. | - Use calibrated pipettes and ensure consistent pipetting technique. - Ensure uniform temperature across the microplate during incubation. - Avoid using the outermost wells of the plate if edge effects are suspected. |
| False Positives / Overestimation | - Cross-reactivity with other nicotine metabolites (e.g., cotinine).[7][8][9][11] | - Select a monoclonal antibody with high specificity for hydroxycotinine.[9][12] - Confirm positive results with a more specific method like LC-MS/MS. |
Quantitative Data Summary
Table 1: Performance of LC-MS/MS Methods for Hydroxycotinine Detection
| Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Automated LC-MS/MS | Serum | Not Reported | 0.004 | Not Reported | [1] |
| HPLC-QQQ-MS/MS | Plasma | Not Reported | 0.07 | 76.8 - 96.4 | [24] |
| LC-MS/MS | Serum | 0.5 | Not Reported | 100.24 | [2] |
| SPE-LC-MS/MS | Urine | 10 | Not Reported | >79.3 | [15] |
| LC-MS/MS | Plasma | 0.4 | Not Reported | Not Reported | [2] |
Table 2: Performance of GC-MS and Immunoassay Methods for Hydroxycotinine Detection
| Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Key Findings | Reference |
| GC-MS | Urine | 50 µg/L | Not Reported | Lower limits of quantification were 50 µg/L for THOC. | |
| ELISA | Urine | Not Reported | 1.3 | Cross-reacts with cotinine and its glucuronide. | [7] |
| ELISA | Urine/Saliva | ~25 (urine) | Not Reported | Minimal matrix effects in saliva, some in urine. | [25] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of Hydroxycotinine in Serum
This protocol is a composite based on established methods.[1][2]
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Pipette 200 µL of serum into a 96-well plate.
-
Add 50 µL of internal standard solution (e.g., trans-3'-hydroxycotinine-D3).
-
Add 50 µL of 0.2 N KOH to basify the samples.
-
Load the samples onto an SLE plate.
-
Extract the analytes with 3 x 600 µL of 5% isopropanol in dichloromethane.
-
Combine the eluates, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of HPLC-grade water.
2. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hydroxycotinine from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for hydroxycotinine and its internal standard.
-
Diagram of Experimental Workflow
Caption: LC-MS/MS workflow for hydroxycotinine detection.
Logical Diagram for Troubleshooting Low Sensitivity
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A monoclonal antibody-based enzyme-linked immunosorbent assay for human urinary cotinine to monitor tobacco smoke exposure - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]
- 14. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 21. GC/MS Technology: Improving Sensitivity and Results | Labcompare.com [labcompare.com]
- 22. unitedchem.com [unitedchem.com]
- 23. lifetechindia.com [lifetechindia.com]
- 24. mdpi.com [mdpi.com]
- 25. store.astm.org [store.astm.org]
impact of pH on hydroxycotinine extraction efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the extraction of hydroxycotinine from biological matrices. The following sections address common issues related to the impact of pH on extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in hydroxycotinine extraction?
A1: The pH of the aqueous sample matrix is the most critical factor governing the extraction efficiency of hydroxycotinine. Hydroxycotinine is a basic compound with a pKa of approximately 4.79.[1] The pH of the solution dictates the ionization state of the molecule.
-
In acidic conditions (pH < pKa): Hydroxycotinine becomes protonated, acquiring a positive charge (cationic form). This ionized form is highly soluble in aqueous solutions and has very low solubility in non-polar organic solvents.
-
In basic/alkaline conditions (pH > pKa): Hydroxycotinine is deprotonated and exists in its neutral, un-ionized form. This neutral form is significantly more soluble in organic solvents, allowing for efficient extraction from the aqueous biological sample.
Therefore, adjusting the sample to a basic pH is essential to ensure hydroxycotinine is in its neutral form for successful liquid-liquid or solid-phase extraction.
Q2: What is the optimal pH for extracting hydroxycotinine?
A2: The optimal pH for extracting hydroxycotinine is significantly basic. To ensure complete deprotonation of the molecule, the pH should be at least 2 to 3 units above its pKa. Published protocols for the extraction of the closely related metabolites, nicotine and cotinine, recommend adjusting the sample pH to a range of 9 to 14.[2][3] For instance, one effective method utilizes a high concentration of tripotassium phosphate to raise the sample pH to approximately 14, which facilitates efficient extraction into methylene chloride.[2] Another study demonstrated that the best extraction efficiency for nicotine and cotinine was achieved at pH 13.[3]
Q3: Which basifying agents and extraction solvents are commonly used?
A3:
-
Basifying Agents: Strong bases are typically used to raise the pH of the biological matrix (e.g., plasma, urine, saliva). Common choices include Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)[4], and Tripotassium Phosphate (K₃PO₄).[2]
-
Extraction Solvents: A range of water-immiscible organic solvents can be used. Common choices include dichloromethane (methylene chloride), often in combination with isopropanol (e.g., 95:5 v/v) to improve polarity, and mixtures of tertiary butyl methyl ether and dichloromethane.[3][4]
Troubleshooting Guide
Issue: Low Recovery of Hydroxycotinine
Low recovery is a common problem in analyte extraction. If you are experiencing lower than expected yields of hydroxycotinine, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | This is the most likely cause. Verify the pH of your aqueous sample after adding the basifying agent. Ensure the pH is sufficiently alkaline (ideally pH 11-14) to convert hydroxycotinine to its neutral, extractable form. Use a calibrated pH meter for accurate measurement. |
| Insufficient Mixing/Vortexing | Inadequate mixing between the aqueous sample and the organic solvent will result in poor extraction efficiency. Ensure thorough mixing by vortexing for a sufficient duration (e.g., 2-5 minutes) to maximize the surface area contact between the two phases.[2] |
| Formation of Emulsions | Emulsions are a common issue, especially with protein-rich samples like plasma. This prevents clean phase separation. To resolve this, try centrifugation at a higher speed, adding a small amount of salt (e.g., NaCl), or freezing the aqueous layer in a dry ice/acetone bath to facilitate the separation of the organic layer.[2] |
| Inappropriate Solvent Choice | The polarity of the extraction solvent must be suitable for hydroxycotinine. If recovery is low, consider testing a different solvent or a mixture of solvents. For example, adding a small percentage of a more polar solvent like isopropanol to dichloromethane can enhance recovery.[4] |
| Analyte Degradation | While hydroxycotinine is relatively stable, prolonged exposure to harsh conditions or elevated temperatures could potentially lead to degradation. Keep samples on ice during processing and avoid unnecessarily long extraction times. |
Data on pH-Dependent Extraction Efficiency
| pH of Aqueous Sample | Extraction Solvent | Analyte | Illustrative Recovery (%) |
| 7.0 | Dichloromethane | Cotinine | ~ 20 - 30% |
| 9.0 | Dichloromethane | Cotinine | ~ 70 - 80% |
| 11.0 | Dichloromethane | Cotinine | > 90% |
| 13.0 | Dichloromethane | Cotinine | > 95% |
| Note: This data is illustrative, based on established chemical principles and published results for related compounds to demonstrate the effect of pH.[3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Hydroxycotinine from Plasma
This protocol is adapted from established methods for nicotine metabolites.[2]
-
Sample Preparation: Pipette 1 mL of plasma sample into a 15 mL glass culture tube.
-
Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., hydroxycotinine-d₃ in methanol). Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 100 µL of 30% perchloric acid. Vortex and centrifuge to pellet precipitated proteins. Decant the supernatant into a clean tube.
-
pH Adjustment: Add 2 mL of 50% (w/v) tripotassium phosphate solution to the supernatant. This will raise the pH to approximately 14.[2]
-
Solvent Addition: Add 6 mL of methylene chloride (dichloromethane).
-
Extraction: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers. For a cleaner separation, the aqueous (lower) layer can be frozen by placing the tube in a dry ice/acetone bath.
-
Collection: Decant the upper organic layer containing the extracted hydroxycotinine into a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for your analytical instrument (e.g., 150 µL of 100 mM aqueous ammonium formate).
Visualizations
The following diagrams illustrate the key chemical principles and workflows involved in the pH-dependent extraction of hydroxycotinine.
Caption: Chemical equilibrium of hydroxycotinine at different pH values.
References
- 1. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 2. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
ensuring linearity in calibration curves for nicotine metabolites
Welcome to the technical support center for the analysis of nicotine metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you ensure the linearity and accuracy of your calibration curves during experimental analysis.
Troubleshooting Guide: Non-Linearity in Calibration Curves
This guide addresses common issues that can lead to non-linear calibration curves in the quantitative analysis of nicotine metabolites, such as cotinine and trans-3'-hydroxycotinine, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question: My calibration curve for a nicotine metabolite is showing poor linearity (r² < 0.995). What are the potential causes and how can I fix it?
Answer:
Poor linearity in your calibration curve can stem from several sources, often related to the sample matrix, analyte concentration, or instrument response. Follow this systematic approach to identify and resolve the issue.
Step 1: Evaluate the High Concentration End of the Curve
Non-linearity is frequently observed at higher analyte concentrations.[1] This can be due to:
-
Detector Saturation: The mass spectrometer detector has a finite capacity and can become overloaded at high analyte concentrations, leading to a flattened response.[1][2]
-
Ionization Saturation/Suppression: In electrospray ionization (ESI), there is a limited amount of charge available on droplets. At high concentrations, analytes compete for this charge, causing a non-proportional response.[1][3][4]
-
Dimer or Multimer Formation: At high concentrations, analyte molecules may form dimers or other multimers, which are not detected at the target mass-to-charge ratio (m/z).[1][3]
Troubleshooting Actions:
-
Dilute High-Concentration Standards: If non-linearity is apparent at the upper end, dilute the highest concentration standards and re-run the analysis. This helps determine if you are exceeding the linear dynamic range of the instrument.[5][6]
-
Adjust MS Detector Settings: Intentionally "de-tune" the mass spectrometer by adjusting parameters like collision energy (CE) or cell exit potential (CXP) to reduce sensitivity for analytes expected at high concentrations.[7] This can prevent detector saturation and extend the linear range.[1]
-
Narrow the Calibration Range: If dilution is not feasible or desirable, restrict the calibration range to the linear portion and dilute unknown samples to fall within this validated range.[8]
Step 2: Investigate Matrix Effects
Biological matrices like plasma, urine, and saliva are complex and contain endogenous components that can interfere with the ionization of the target analyte.[9] This is a primary cause of non-linearity.[3][8]
-
Ion Suppression: Co-eluting matrix components can reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal.[4][10]
-
Ion Enhancement: Less commonly, matrix components can increase ionization efficiency, causing a higher-than-expected signal.[3]
Troubleshooting Actions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the preferred method to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar ionization suppression or enhancement, allowing for an accurate analyte/IS response ratio.[9]
-
Prepare Matrix-Matched Calibrators: Construct your calibration curve by spiking known concentrations of the analyte into a blank biological matrix identical to your samples (e.g., drug-free urine).[10][11] This ensures that standards and samples are affected by the matrix in the same way.
-
Optimize Chromatographic Separation: Improve the separation of the analyte from interfering matrix components by modifying the mobile phase gradient, changing the analytical column, or adjusting the flow rate.[9]
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a greater amount of interfering substances before injection.[12][13]
Step 3: Review the Calibration Model and Data Processing
The way you model your calibration curve can significantly impact linearity. A simple linear regression may not always be appropriate.
Troubleshooting Actions:
-
Apply a Weighting Factor: Heteroscedasticity, where the variance of the error increases with concentration, is common in LC-MS data.[3] Applying a weighting factor, such as 1/x or 1/x², gives less weight to the high-concentration points and can significantly improve the fit at the lower end of the curve.[4][12]
-
Consider a Non-Linear Regression Model: If the non-linearity is predictable and reproducible, a quadratic (second-order polynomial) regression model may provide a better fit across a wider concentration range than a linear model.[1][3][4]
-
Examine Residual Plots: Do not rely solely on the correlation coefficient (r²).[11] A visual inspection of the residual plot (the difference between the fitted and actual values) can reveal systematic trends or patterns that indicate a poor model fit, even with a high r² value.[8][11] The residuals should be randomly scattered around zero.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-linearity in your calibration curve.
Caption: A logical flow for diagnosing and fixing calibration curve non-linearity.
Frequently Asked Questions (FAQs)
Q1: How many calibration standards should I use?
A1: According to guidelines from regulatory bodies like the ICH, a minimum of five concentration levels should be used to establish linearity.[14][15] These points should be distributed evenly across your working range and should bracket the expected concentrations of your unknown samples.[11] Some methods use eight or more standards to define the curve robustly.[12]
Q2: What is an acceptable correlation coefficient (r²)?
A2: For bioanalytical methods, a correlation coefficient (r² or r) of >0.99 is generally considered acceptable.[7] Many laboratories and guidelines aim for r² > 0.995 as a more stringent criterion.[11] However, a high r² value alone does not guarantee linearity; visual inspection of the curve and its residual plot is crucial.[11][15]
Q3: What is a weighting factor and when should I use it?
A3: A weighting factor is a modification to the linear regression calculation that gives more importance to data points with less error (typically the low-concentration standards). In LC-MS analysis, the absolute error often increases with concentration (heteroscedasticity). Using a weighting factor like 1/x or 1/x² can provide a more accurate fit, especially for the Lower Limit of Quantitation (LLOQ).[3][4][12] It should be used when you observe that the percentage error is much higher at the low end of your unweighted curve.
Q4: What is "dilution integrity" and why is it important?
A4: Dilution integrity is an experiment performed during method validation to demonstrate that a sample containing an analyte at a concentration above the Upper Limit of Quantitation (ULOQ) can be diluted with a blank matrix to bring it into the quantifiable range, and that the resulting measurement is accurate and precise.[5] This is critical for ensuring that highly concentrated samples can be reliably analyzed.[5]
Q5: Can I use a quadratic curve for my analysis?
A5: Yes, if the response is inherently non-linear but reproducible, a quadratic regression model can be used.[4] LC-MS/MS responses can exhibit non-linear behavior due to the physics of ionization and detection.[4] Using a quadratic fit can extend the usable dynamic range of the assay.[1][4] This approach must be defined and justified during method validation.
Data Presentation: Typical Calibration Parameters
The following table summarizes typical calibration curve parameters for the analysis of nicotine metabolites in various biological matrices using LC-MS/MS, as cited in the literature.
| Analyte(s) | Matrix | Linear Range | Typical r² | Weighting Factor | Reference |
| Nicotine, Cotinine | Plasma, Brain | 3 - 200 ng/mL | > 0.99 | 1/X² | [16] |
| Cotinine | Mouse Plasma | 0.075 - 20.0 ng/mL | > 0.99 | Not specified | [17] |
| Cotinine, 3HC | Human Plasma, Saliva | 1 - 500 ng/mL | Not specified | 1/X | [12] |
| Cotinine, 3HC | Human Urine | 10 - 10,000 ng/mL | Not specified | 1/X | [12] |
| Nicotine, Cotinine | Rat Plasma | 50 - 1000 ng/mL | > 0.994 | Not specified | [18] |
| Nicotine, Cotinine | Cell Matrix | 0.11 - 663.1 ng/mL | > 0.996 | Not specified | [19] |
| Nicotine Metabolites | Human Urine | 2 - 5,000 ng/mL | > 0.98 (typically >0.99) | 1/X | [7][20] |
3HC = trans-3'-hydroxycotinine
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Nicotine Metabolites
This protocol outlines a general methodology for the quantification of nicotine metabolites. Specific parameters must be optimized for your instrument, analytes, and matrix.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare primary stock solutions of nicotine metabolites (e.g., cotinine, trans-3'-hydroxycotinine) and the corresponding stable isotope-labeled internal standards (e.g., cotinine-d3) in a suitable organic solvent like methanol.
-
Create a series of working standard solutions by serially diluting the primary stock.
-
Prepare calibration standards by spiking the appropriate working solutions into a blank biological matrix (e.g., human plasma, urine).[15][21] A minimum of five non-zero concentrations is required.[14]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner.[21]
-
-
Sample Preparation (Protein Precipitation & Extraction):
-
To an aliquot of your sample, calibrator, or QC (e.g., 100 µL of plasma), add the internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile (typically 3:1 or 4:1 volume ratio of solvent to sample).[21]
-
Vortex vigorously for approximately 60 seconds to ensure complete protein precipitation.[21]
-
Centrifuge at high speed (e.g., 9,000 x g) for 10-30 minutes to pellet the precipitated proteins.[21]
-
Carefully transfer the supernatant to a clean tube or vial.
-
The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.[12]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase column (e.g., C18 or Biphenyl) for separation.[9][20] The mobile phase typically consists of a weak solvent (A: water with an additive like 0.1% formic acid or 10 mM ammonium formate) and a strong solvent (B: methanol or acetonitrile with the same additive).[9][12] A gradient elution is commonly used.[12]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[9][13] Optimize MS parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Apply the most appropriate regression model (e.g., linear, quadratic) and weighting factor (e.g., 1/x) to the data.[7][12]
-
Determine the concentration of the analytes in the QC and unknown samples using the regression equation from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for analyzing nicotine metabolites via LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 9. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpsonline.com [ajpsonline.com]
- 16. A convenient UHPLC-MS/MS method for routine monitoring of plasma and brain levels of nicotine and cotinine as a tool to validate newly developed preclinical smoking model in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Bioanalytical Methods: The Role of (Rac)-Hydroxycotinine-d3
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of an analytical method validation for the quantification of nicotine metabolites, with a focus on the use of (Rac)-Hydroxycotinine-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The analysis of nicotine and its metabolites, such as cotinine and trans-3'-hydroxycotinine, is crucial for assessing exposure to tobacco products.[1][2] LC-MS/MS has emerged as a highly sensitive and selective technique for these bioanalytical applications.[3][4] The use of stable isotope-labeled internal standards, like this compound, is a cornerstone of robust method validation, compensating for variability during sample processing and analysis.[4][5]
Comparative Performance of Analytical Methods
The performance of an LC-MS/MS method utilizing a deuterated internal standard like this compound can be compared to alternative approaches, such as methods employing a structural analog as an internal standard or those without an internal standard. The use of a stable isotope-labeled internal standard generally provides superior accuracy and precision by effectively correcting for matrix effects and variations in instrument response.
| Parameter | LC-MS/MS with this compound (Typical) | Alternative Method (e.g., Analog IS or No IS) | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | Often > 0.98, but can be more variable | [3][6] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.5 ng/mL | May be higher or less consistent | [3][7][8] |
| Accuracy (% Bias) | Within ±15% (typically ±5%) | Can exceed ±20%, especially with significant matrix effects | [3][9] |
| Precision (% RSD) | < 15% | May be > 20% | [3][9] |
| Recovery (%) | 76 - 99% | Highly variable depending on sample preparation | [9] |
| Matrix Effect | Minimized due to co-elution with analyte | Can be a significant source of error | [5] |
Experimental Protocols
A typical experimental workflow for the validation of an analytical method for hydroxycotinine using this compound involves several key stages, from sample preparation to data analysis.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up complex biological matrices like urine or plasma before LC-MS/MS analysis.[1][2]
-
Conditioning : The SPE cartridge is conditioned with methanol followed by an equilibration solution (e.g., 5 mM ammonium formate).[1]
-
Sample Loading : The biological sample, spiked with the this compound internal standard, is loaded onto the cartridge.
-
Washing : The cartridge is washed to remove interfering substances. A typical wash solution is 5 mM ammonium formate.[1]
-
Elution : The analyte and internal standard are eluted from the cartridge with a suitable solvent.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of the analyte and internal standard are achieved using LC-MS/MS.
-
Chromatography : A C18 or similar reversed-phase column is often used for separation.[1][10] The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3][8]
-
Mass Spectrometry : Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, for trans-3'-hydroxycotinine, a transition of m/z 193 to m/z 80 might be monitored.[7]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-Hydroxycotinine-d3 and Other Internal Standards for Nicotine Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of nicotine and its metabolites, the choice of a suitable internal standard is paramount to achieving accurate and reliable results, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of (Rac)-Hydroxycotinine-d3 and other commonly used deuterated internal standards. The information presented is based on a review of published validation studies to assist researchers in selecting the optimal internal standard for their specific analytical needs.
Introduction to Internal Standards in Nicotine Metabolite Analysis
The quantification of nicotine, cotinine, and trans-3'-hydroxycotinine is crucial for assessing tobacco exposure and studying nicotine metabolism. Deuterated internal standards are the gold standard for LC-MS/MS-based bioanalysis. These isotopically labeled compounds are chemically identical to the analytes of interest but have a higher mass due to the incorporation of deuterium atoms. This allows them to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.
Comparison of Common Deuterated Internal Standards
Several deuterated analogs are commercially available for the analysis of nicotine and its metabolites. The most common include this compound, Cotinine-d3, Cotinine-d9, and Nicotine-d4. The ideal internal standard should closely mimic the physicochemical properties and ionization efficiency of the analyte it is intended to quantify.
Performance Data Summary
The following table summarizes key performance metrics for various deuterated internal standards as reported in different validation studies. It is important to note that these data are collated from separate studies and experimental conditions may have varied.
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Bias or Recovery) | Precision (% RSD) | Key Findings |
| This compound | trans-3'-Hydroxycotinine | Urine | 0-10% bias[1] | 2-9% C.V.[1] | High mean metabolite recovery (76–99%)[1]. |
| Cotinine-d3 | Cotinine | Urine | Within ±15%[2] | < 9.0%[2] | Excellent accuracy and precision with high recovery (>79.3%)[2]. |
| Cotinine-d3 | Cotinine | Plasma | >95-100% Recovery | Intra-assay: <5%, Inter-assay: <10%[3] | Demonstrated high analytical recovery and low matrix effects (<10%)[3]. |
| Nicotine-d4 | Nicotine | Serum | 93.39% - 105.73% | Not specified | No significant matrix effect observed[4]. |
| Cotinine-d9 | Cotinine | Not specified | Not specified | Not specified | Frequently used in combination with other deuterated standards. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols from studies utilizing these internal standards.
Protocol 1: Analysis of Nicotine, Cotinine, and trans-3'-Hydroxycotinine in Urine using Cotinine-d3
-
Sample Preparation:
-
To 180 µL of blank urine, add 1000 µL of 5 mM ammonium formate pH 2.5.
-
For standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blanks, add 10 µL of water.
-
Add 10 µL of the working internal standard solution (Cotinine-d3 in methanol) to standards and QCs. For blanks, add 10 µL of methanol.
-
Vortex all samples for 30 seconds and then centrifuge for 5 minutes at 5000 rpm[2].
-
-
LC-MS/MS Conditions:
-
Column: Thermo Scientific™ Syncronis™ C18, 1.7 µm, 50 x 2.1 mm.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.
-
Protocol 2: Simultaneous Quantification of Nicotine and its Metabolites in Urine using a Suite of Deuterated Internal Standards (including Hydroxycotinine-d3)
-
Sample Preparation (for 'total' analytes):
-
Mix 50 µL of the isotopically labeled internal standard spiking solution with 100 µL of urine sample, 100 µL of HPLC water, and 160 µL of β-glucuronidase enzyme solution.
-
Incubate to enzymatically hydrolyze conjugated metabolites.
-
Perform acetone precipitation to remove matrix components.
-
-
LC-MS/MS Conditions:
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole with an electrospray ionization interface.
-
Chromatography: Reversed-phase LC with a cycle time of 13.5 minutes.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) at unit mass resolution[1].
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows and relationships in the analysis of nicotine metabolites.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hydroxycotinine Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of trans-3'-hydroxycotinine (3-HC), a major metabolite of nicotine, is crucial for assessing tobacco smoke exposure and understanding nicotine metabolism. This guide provides a comprehensive comparison of analytical methods for 3-HC quantification, supported by inter-laboratory cross-validation data to ensure reliability and reproducibility of results.
The choice of analytical method and laboratory can significantly impact the quantification of 3-HC. This guide summarizes key performance data from various studies to aid in the selection of the most appropriate assay for specific research needs. The primary methods for 3-HC analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard, and immunoassays, which offer a high-throughput alternative.
Performance Comparison of Hydroxycotinine Assays
The following table summarizes the performance of different analytical methods for the quantification of 3-HC and the Nicotine Metabolite Ratio (NMR), which is the ratio of 3-HC to its precursor, cotinine. The data is compiled from several inter-laboratory comparison studies.
| Parameter | Analytical Method | Matrix | Key Findings | Reference |
| Agreement (Bland-Altman Ratio) | Mass Spectrometry Approaches (7 methods) | Plasma | Strong agreement with ratios between 0.82 and 1.16 for NMR. | [1] |
| Agreement (Bland-Altman Ratio) | Various Methods (4 methods) | Urine | Weaker agreement with ratios between 0.62 and 1.71 for NMR. | [1] |
| Correlation (Pearson r) | Mass Spectrometry Approaches (7 methods) | Plasma | Highly correlated with r > 0.96 for NMR. | [1] |
| Correlation (Pearson r) | Various Methods (4 methods) | Urine | Less strongly correlated with r values of 0.66–0.98 for NMR. | [1] |
| Inter-laboratory Precision (CV) | LC-MS/MS | Urine | Good agreement for total hydroxycotinine, but wider variation for hydroxycotinine glucuronides (CVs 26-52%). | [2] |
| Accuracy (Mean Bias) | LC-MS/MS | Urine | Low mean bias of approximately +1.2% for hydroxycotinine. | [2] |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS | Saliva | 0.10 ng/mL for 3-hydroxycotinine. | [3] |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS | Plasma, Urine, Saliva | 0.02 to 0.1 ng/mL for 3-hydroxycotinine. | [4] |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS | Plasma | 0.40 ng/mL for hydroxycotinine. | [5] |
| Intra- and Inter-day Precision (RSD %) | LC-MS/MS | Plasma | Below 15% for all analytes. | [5] |
| Accuracy | LC-MS/MS | Plasma | Mean accuracies ranged from 99.9% to 109.9% for hydroxycotinine. | [5] |
| Cross-reactivity | Immunoassay (ELISA) | Urine | Significant cross-reactivity with 3-hydroxycotinine (about 30%), potentially leading to overestimated cotinine concentrations. | [6] |
Experimental Protocols
The methodologies employed in the cross-validation studies are critical for understanding the comparability of results. The most common and reliable method is LC-MS/MS. A general workflow for a typical LC-MS/MS-based hydroxycotinine assay is described below.
Sample Preparation
A crucial step in ensuring accurate quantification is the extraction of analytes from the biological matrix. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique that provides clean extracts. For example, a method for urine analysis uses SOLA™ CX cartridges, conditioning with methanol and ammonium formate, followed by sample application, washing, and elution.[7]
-
Liquid-Liquid Extraction (LLE): This classic technique is also employed for sample cleanup.
-
Protein Precipitation: A simpler and faster method, often used for plasma or serum samples, involves the addition of a solvent like methanol or perchloric acid to precipitate proteins.[4][5] For automated high-throughput analysis, this can be performed in a 96-well plate format.[8]
-
Enzymatic Hydrolysis: For the analysis of "total" hydroxycotinine, which includes the glucuronide conjugate, an enzymatic hydrolysis step using β-glucuronidase is performed prior to extraction.[9]
Chromatographic Separation and Mass Spectrometric Detection
-
Liquid Chromatography (LC): Reversed-phase chromatography is typically used to separate 3-HC from other metabolites. A variety of columns are employed, including C18 and phenyl-hexyl stationary phases.[5][7] The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[5][7]
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer, which provides high selectivity and sensitivity. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3-HC and its deuterated internal standard are monitored.[9]
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for a cross-validation study between different laboratories to ensure the comparability of hydroxycotinine assay results.
References
- 1. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Validation of an assay for the determination of cotinine and 3-hydroxycotinine in human saliva using automated solid-phase extraction and liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cotinine determination by immunoassays may be influenced by other nicotine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
The Gold Standard: Enhancing Accuracy and Precision in Hydroxycotinine Measurement with Deuterated Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for measuring hydroxycotinine, a key metabolite of nicotine, with a focus on the significant advantages conferred by the use of deuterated internal standards.
The determination of hydroxycotinine levels is crucial in various research fields, including smoking cessation studies, therapeutic drug monitoring, and understanding nicotine metabolism. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the benchmark for achieving the highest quality data in bioanalytical assays.[1][2] These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by mass spectrometry. This key characteristic enables them to effectively compensate for variations that can occur during sample preparation and analysis, leading to more accurate and precise results.[1][3][4]
Superior Performance with Deuterated Standards
The primary advantage of using deuterated hydroxycotinine as an internal standard lies in its ability to mimic the behavior of the endogenous analyte throughout the entire analytical process.[1][2] This includes extraction from complex biological matrices, chromatographic separation, and ionization in the mass spectrometer. By co-eluting with the non-labeled hydroxycotinine, the deuterated standard experiences the same potential for loss during sample preparation and the same degree of ion suppression or enhancement in the mass spectrometer.[1][4] This co-elution effectively normalizes for these variations, resulting in significantly improved data quality.
The European Medicines Agency (EMA) has recognized the importance of this approach, noting that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards.[1] This widespread adoption underscores the confidence in this methodology for producing robust and reliable data for regulatory submissions.
Comparative Analysis of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of hydroxycotinine due to its high sensitivity and specificity.[1][5] When coupled with the use of deuterated internal standards, LC-MS/MS methods demonstrate exceptional accuracy and precision.
While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV) can also be used, they often exhibit greater variability.[6][7] A multi-laboratory study comparing different analytical methods for nicotine metabolite ratio (including hydroxycotinine) found that plasma measurements using mass spectrometry with deuterated internal standards showed strong agreement and high correlation between different laboratories and methods.[6][7][8] In contrast, urinary measurements showed weaker agreement, highlighting the importance of both the analytical technique and the biological matrix.[6][7][8] Methods that did not use deuterated internal standards, such as HPLC-UV, relied on structural analogs which may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results.[7]
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human meconium using deuterated internal standards.
| Parameter | Nicotine | Cotinine | trans-3'-Hydroxycotinine | Nornicotine | Norcotinine |
| Linear Range (ng/g) | 5 - 500 | 1.25 - 500 | 1.25 - 500 | 5 - 500 | 1.25 - 500 |
| Limit of Quantification (LOQ) (ng/g) | 5 | 1.25 | 1.25 | 5 | 1.25 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | Within ± 20% | Within ± 20% | Within ± 20% | Within ± 20% | Within ± 20% |
| Data extracted from a study on the quantification of nicotine and its metabolites in human meconium.[9] |
Another study developing an LC-MS/MS method for cotinine and 3-hydroxycotinine in human serum reported the following performance characteristics:
| Parameter | Cotinine | 3-Hydroxycotinine |
| Linear Range (ng/mL) | 0.05 - 500 | 0.50 - 1250 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.50 |
| Intra-day Precision (%RSD) | < 11% | < 11% |
| Inter-day Precision (%RSD) | < 11% | < 11% |
| Accuracy (Relative Error) | Within ± 7% | Within ± 7% |
| Mean Extraction Recovery | 98.54% | 100.24% |
| Data from a validated LC-MS/MS method for human serum.[10] |
Experimental Protocols
A typical experimental workflow for the quantification of hydroxycotinine using a deuterated internal standard involves the following key steps:
Sample Preparation
-
Internal Standard Spiking: A known amount of the deuterated hydroxycotinine internal standard is added to the biological sample (e.g., plasma, urine, serum).[9][10]
-
Protein Precipitation: An organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins.[10] This step is crucial for cleaning up the sample and preventing interference with the analytical column.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent.[10] This step concentrates the sample and ensures compatibility with the LC system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system. A reversed-phase column (e.g., C18) is commonly used to separate hydroxycotinine from other components in the sample.[11][12]
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-product ion transitions for both the native hydroxycotinine and the deuterated internal standard.[9][10][12]
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of hydroxycotinine in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[9]
Workflow Visualization
The following diagram illustrates the typical experimental workflow for the quantification of hydroxycotinine using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Nicotine Metabolite Ratio Determination
For Researchers, Scientists, and Drug Development Professionals
The Nicotine Metabolite Ratio (NMR), typically the ratio of 3'-hydroxycotinine (3HC) to cotinine (COT), is a critical biomarker for assessing the rate of nicotine metabolism. It is a key indicator of CYP2A6 enzyme activity, which is responsible for the majority of nicotine and cotinine metabolism.[1][2] Consistent and reproducible measurement of the NMR is paramount for clinical and research applications, including smoking cessation trials and understanding smoking-related health risks.[3][4] This guide provides an objective comparison of analytical methodologies for NMR determination, supported by data from inter-laboratory studies.
Data Presentation: Quantitative Comparison of Analytical Methods
Inter-laboratory studies have been conducted to assess the comparability of NMR measurements across different analytical methods and laboratories. The following tables summarize the quantitative data from these comparisons, primarily focusing on plasma and urine samples, the two most common biological matrices.
Table 1: Inter-Laboratory Agreement of Plasma NMR Measurements [2]
| Comparison Method | Bland-Altman Ratio | 95% Confidence Interval of Ratio | Pearson Correlation (r) |
| Method 1B vs. 1A | 1.01 | 0.95 - 1.07 | > 0.96 |
| Method 1C vs. 1A | 0.99 | 0.93 - 1.05 | > 0.96 |
| Method 2A vs. 1A | 0.98 | 0.92 - 1.04 | > 0.96 |
| Method 2B vs. 1A | 0.97 | 0.91 - 1.03 | > 0.96 |
| Method 2C vs. 1A | 0.97 | 0.91 - 1.03 | > 0.96 |
| Method 3 vs. 1A | 1.02 | 0.96 - 1.08 | > 0.96 |
Data from a study involving 35 plasma samples sent to eight laboratories using seven different mass spectrometry methods.[2] The Bland-Altman ratios, which assess the agreement between two quantitative measurements, are all close to 1.0, indicating strong agreement between the different methods for plasma NMR.[2] The high Pearson correlation coefficients further support the strong linear relationship between the measurements obtained from different laboratories.[2]
Table 2: Inter-Laboratory Agreement of Urinary NMR Measurements [2]
| Comparison Method | Bland-Altman Ratio | 95% Confidence Interval of Ratio | Pearson Correlation (r) |
| Method 1B vs. 1A | 0.98 | 0.87 - 1.10 | 0.66 - 0.98 |
| Method 4A vs. 1A | 1.11 | 0.98 - 1.25 | 0.66 - 0.98 |
| Method 4B vs. 1A | 1.10 | 0.97 - 1.24 | 0.66 - 0.98 |
Data from a study involving 35 urine samples sent to different laboratories.[2] The agreement for urinary NMR measurements is weaker compared to plasma, with Bland-Altman ratios deviating more from 1.0 and a wider range of Pearson correlation coefficients.[2] This suggests that while urinary NMR is a valuable tool, there is greater inter-laboratory variability in its measurement compared to plasma NMR.
Table 3: Comparison of Direct vs. Indirect LC-MS/MS Methods for Urinary Nicotine Metabolites [5]
| Analyte | Bland-Altman Ratio (Direct vs. Indirect) | Pearson Correlation (r) |
| Nicotine | 0.99 | >0.95 |
| Cotinine | 1.07 | >0.95 |
| 3-Hydroxycotinine | 1.01 | >0.95 |
| Nicotine-Glucuronide | 4.17 | 0.57 |
| Cotinine-Glucuronide | 2.12 | 0.85 |
This study compared a direct injection LC-MS/MS method with an indirect method involving enzymatic hydrolysis for the quantification of nicotine and its metabolites in urine from 139 smokers.[5] The direct and indirect methods showed good agreement for the parent compounds and 3-hydroxycotinine, but less agreement for their glucuronide conjugates.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in inter-laboratory comparison studies for NMR determination.
1. Plasma NMR Determination by LC-MS/MS
-
Sample Preparation:
-
Aliquots of plasma samples (typically 50-100 µL) are spiked with a solution of isotopically labeled internal standards (e.g., cotinine-d3 and 3-hydroxycotinine-d3).[6]
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is then transferred for analysis.
-
-
Chromatography:
-
A high-performance liquid chromatography (HPLC) system is used to separate the analytes.
-
A C18 reverse-phase column is commonly employed.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is used.
-
-
Mass Spectrometry:
-
A tandem mass spectrometer (MS/MS) is used for detection and quantification.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions from the precursor ion to the product ion for each analyte and internal standard.[6]
-
Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[6]
-
2. Urinary NMR Determination (Free and Total Metabolites)
-
Sample Preparation for "Free" Metabolites:
-
Sample Preparation for "Total" Metabolites (Indirect Method):
-
Urine samples are diluted.
-
An aliquot is treated with β-glucuronidase to hydrolyze the glucuronide conjugates of cotinine and 3-hydroxycotinine back to their free forms.[5]
-
The mixture is incubated (e.g., for 18 hours at 37°C).[5]
-
Following incubation, an internal standard solution is added, and the sample is extracted (e.g., using solid-phase extraction) before LC-MS/MS analysis.[5]
-
-
Direct Method for Total Metabolites:
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows involved in nicotine metabolism and its analysis.
Caption: Major metabolic pathways of nicotine.
Caption: General experimental workflow for NMR determination.
References
- 1. Reproducibility of the Nicotine Metabolite Ratio in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
The Gold Standard in Bioanalysis: A Comparative Guide to (Rac)-Hydroxycotinine-d3 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison between the deuterated internal standard, (Rac)-Hydroxycotinine-d3, and non-deuterated (structural analogue) internal standards. The information herein, supported by experimental data and detailed methodologies, is intended to inform the selection of the most suitable analytical strategy for the quantification of hydroxycotinine, a major metabolite of nicotine.
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability throughout the entire analytical workflow.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thus providing reliable quantification.[2] The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar but non-isotopically labeled compound (a structural analogue).[3]
Superior Performance of Deuterated Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[2] By replacing one or more hydrogen atoms with its stable isotope, deuterium, this compound is chemically almost identical to the analyte, hydroxycotinine. This near-identical chemical and physical behavior ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source—a phenomenon known as the matrix effect.[3] The matrix effect, caused by co-eluting components from the biological matrix, is a major source of inaccuracy and imprecision in LC-MS bioanalysis.[4]
Non-deuterated internal standards, being structurally different from the analyte, often have different retention times, extraction recoveries, and ionization efficiencies. These differences can lead to inadequate compensation for matrix effects and, consequently, less accurate and precise quantitative results.
The following table summarizes the key performance differences based on established analytical validation parameters, illustrating the superiority of a deuterated internal standard like this compound.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analogue) | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | Near-identical physicochemical properties and co-elution with the analyte ensure that both are affected by matrix components in the same way.[3] |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across various sample preparation conditions (e.g., liquid-liquid extraction, solid-phase extraction).[5] |
| Precision (%RSD) | Typically <15% | Can be >15% | Better correction for variability leads to lower relative standard deviation in quality control samples.[5] |
| Accuracy (%Bias) | Typically within ±15% | Can be outside ±15% | More reliable correction results in measured concentrations being closer to the true value.[6] |
| Chromatographic Co-elution | Yes (or very close) | No (different retention time) | Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak. |
| Availability and Cost | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. | The synthesis of isotopically labeled compounds is more complex. |
Experimental Data: A Case Study
Table 1: Performance Data for Deuterated Hydroxycotinine Internal Standard in a Complex Matrix [5]
| Analyte | Internal Standard | Mean Recovery (%) | Mean Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| trans-3'-Hydroxycotinine | trans-3'-Hydroxycotinine-d3 | 56.2 - 95.7 | 41.0 - 72.7 (suppression) | <10 | <25 |
Data adapted from a study on meconium, a highly complex biological matrix, demonstrating that despite significant matrix effects (ion suppression), the use of a deuterated internal standard allows for acceptable precision and recovery.[5]
In contrast, a study comparing a deuterated and a non-deuterated internal standard for the analysis of trimethoprim provides a clear example of the potential for variability with non-deuterated standards.
Table 2: Illustrative Comparison of Linearity for an Analyte with Deuterated vs. Non-Deuterated Internal Standards [7]
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Trimethoprim | Trimethoprim-d9 (Deuterated) | Serum | 1,200 - 40,000 | > 0.995 |
| Trimethoprim | Sulfamethazine (Non-deuterated) | Plasma | 250 - 5,000 | > 0.99 |
This table illustrates that while both types of internal standards can yield good linearity, deuterated standards are often used over a wider dynamic range in complex matrices.[7]
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated internal standard, a series of validation experiments should be conducted. Below are detailed methodologies for key experiments.
Experiment 1: Assessment of Matrix Effects
Objective: To evaluate the ability of the internal standard to compensate for the impact of the biological matrix on the ionization of hydroxycotinine.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare solutions of hydroxycotinine and the internal standard (this compound or a non-deuterated analogue) in a pure solvent (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Extract blank biological matrix (e.g., plasma, urine) from at least six different sources. Spike the extracted matrix with hydroxycotinine and the internal standard at low and high concentrations.
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte/IS in the presence of matrix (Set 2) to the peak area in the neat solution (Set 1).
-
IS-Normalized MF: Divide the MF of the analyte by the MF of the internal standard.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%. A lower CV indicates better compensation for matrix effects.
Experiment 2: Recovery Assessment
Objective: To determine the extraction efficiency of hydroxycotinine and the internal standard from the biological matrix.
Methodology:
-
Sample Preparation:
-
Set A (Pre-extraction Spike): Spike blank biological matrix with hydroxycotinine and the internal standard before the extraction process.
-
Set B (Post-extraction Spike): Extract blank biological matrix and then spike the extracted sample with hydroxycotinine and the internal standard.
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation:
-
Recovery (%): (Peak area ratio of analyte to IS in Set A / Peak area ratio of analyte to IS in Set B) x 100.
-
-
Evaluation: The recovery of the analyte and the internal standard should be consistent and reproducible. A deuterated internal standard is expected to have a recovery very similar to the analyte.
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context of hydroxycotinine, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Major metabolic pathway of nicotine to hydroxycotinine.
Conclusion
The choice of internal standard is a critical factor that directly impacts the quality and reliability of bioanalytical data. For the quantification of hydroxycotinine, the use of a deuterated internal standard such as this compound is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability when compared to non-deuterated, structural analogue internal standards. While the initial cost of a deuterated standard may be higher, the investment is justified by the increased accuracy, precision, and robustness of the analytical method, leading to higher confidence in the final results for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Performance Showdown: A Comparative Guide to SPE Cartridges for Hydroxycotinine Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of hydroxycotinine, a major metabolite of cotinine and a key biomarker for tobacco smoke exposure, is paramount. The critical first step in this analytical process is the effective isolation and purification of the analyte from complex biological matrices. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, and the choice of SPE cartridge can significantly impact the reliability and sensitivity of the subsequent analysis. This guide provides an objective comparison of the performance of various SPE cartridges for hydroxycotinine extraction, supported by experimental data and detailed protocols.
At a Glance: Performance Metrics of Common SPE Cartridges
The selection of an appropriate SPE cartridge is often a balance between recovery, cleanliness, and reproducibility. The following table summarizes the reported performance of different SPE cartridges for the extraction of hydroxycotinine from biological fluids, primarily urine and plasma.
| SPE Cartridge Type | Sorbent Type | Matrix | Recovery (%) | Reproducibility (%RSD) | Limit of Quantitation (LOQ) (ng/mL) | Citation(s) |
| CleanScreen DAU | Not Specified | Human Plasma | 73.5 - 86.8 | <11% CV for matrix effect | 5 | [1] |
| Not Specified | Human Urine | 55.1 - 64.0 | 0.7 - 9.1 | 0.5 | [2] | |
| SOLA CX | Strong Cation Exchange | Human Urine | >79.3 | <9.0 | 1 - 10 | [3] |
| Mixed-Mode Cation Exchange | Mixed-Mode Cation Exchange | Human Plasma | Not explicitly stated, but matrix effects were quantitatively evaluated with CVs <8% | 1.9 - 12.3 (intermediate precision) | 2 | [4] |
| Strata-X-C | Strong Cation Exchange | Human Urine | Not explicitly stated in the abstract | Not explicitly stated in the abstract | Not explicitly stated in the abstract | [5] |
| OASIS HLB | Hydrophilic-Lipophilic Balanced | Tobacco | Not explicitly stated for hydroxycotinine | Not explicitly stated for hydroxycotinine | Not explicitly stated for hydroxycotinine | [6] |
| C18 | Reversed-Phase C18 | Tobacco | Not explicitly stated for hydroxycotinine | Not explicitly stated for hydroxycotinine | Not explicitly stated for hydroxycotinine | [6] |
| Extrelut-1 | Diatomaceous Earth | Human Urine | Not explicitly stated in the abstract | Not explicitly stated in the abstract | Not explicitly stated in the abstract | [7] |
Note: The performance data presented here are extracted from different studies and may not be directly comparable due to variations in experimental conditions, such as the specific biological matrix, analyte concentration, and analytical instrumentation used.
Deep Dive: Experimental Protocols
The following sections provide detailed methodologies for hydroxycotinine extraction using some of the compared SPE cartridges.
CleanScreen DAU Protocol for Human Plasma
This protocol was utilized for the simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine, and norcotinine in human plasma.[1]
-
Sample Preparation: To 200 µL of plasma, an internal standard solution is added, followed by 2 mL of 2 M sodium acetate buffer (pH 6). The sample is then vortexed.
-
SPE Cartridge Conditioning: The CleanScreen DAU SPE column is conditioned with 3 mL of methanol, followed by 3 mL of water, and finally 2 mL of 2 M sodium acetate buffer (pH 6).
-
Sample Loading: The prepared plasma sample is loaded onto the conditioned column and allowed to flow by gravity.
-
Washing: The column is washed sequentially with 2 mL of water, 1.5 mL of 100 mM hydrochloric acid, and 2 mL of methanol. A vacuum is applied for 1-5 minutes after each wash step to dry the column.
-
Elution: The analytes are eluted with 5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).
-
Dry-down and Reconstitution: The eluate is dried under a stream of nitrogen at 40°C after the addition of 100 µL of 1% hydrochloric acid in methanol (v/v). The residue is then reconstituted for LC-MS/MS analysis.
SOLA CX Protocol for Human Urine
This method was developed for the determination of nicotine, cotinine, and trans-3-hydroxycotinine in urine.[3]
-
Sample Preparation: 180 µL of blank urine is diluted with 1000 µL of 5 mM ammonium formate (pH 2.5). For standards and quality control samples, 10 µL of the standard spiking solution and 10 µL of the internal standard solution are added. The samples are vortexed and centrifuged.
-
SPE Cartridge Conditioning: The SOLA CX SPE cartridge is conditioned with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).
-
Sample Loading: 1200 µL of the prepared sample is loaded onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: The cartridge is washed with 1000 µL of 5 mM ammonium formate (pH 2.5) at approximately 1 mL/min.
-
Elution: The elution solvent and volume are not explicitly detailed in the provided abstract but would typically involve a solvent mixture designed to disrupt the cation exchange interaction.
-
Analysis: The eluate is then analyzed by LC-MS/MS.
Visualizing the Workflow: A Generalized SPE Protocol
The following diagram illustrates the fundamental steps involved in a typical Solid-Phase Extraction workflow for the analysis of hydroxycotinine.
Caption: Generalized workflow for hydroxycotinine analysis using SPE.
Conclusion
The choice of SPE cartridge for hydroxycotinine analysis is a critical decision that influences the quality and reliability of research outcomes. While mixed-mode and polymeric cation exchange cartridges like SOLA CX and Strata-X-C often demonstrate high recovery and reproducibility, the optimal choice may depend on the specific matrix and the desired analytical sensitivity. The data and protocols presented in this guide offer a valuable starting point for method development and optimization. Researchers are encouraged to perform in-house validation to determine the most suitable SPE cartridge and protocol for their specific application.
References
- 1. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of LC-MS/MS and GC-MS for nicotine metabolite analysis
An Objective Comparison of LC-MS/MS and GC-MS for Nicotine Metabolite Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of nicotine and its metabolites is crucial for tobacco exposure assessment, smoking cessation studies, and understanding nicotine pharmacokinetics. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to help you select the optimal method for your research needs.
Nicotine Metabolism: A Brief Overview
Nicotine is extensively metabolized in the human body, primarily in the liver by the cytochrome P450 enzyme system, particularly CYP2A6.[1][2][3] Approximately 70-80% of nicotine is converted to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.[1][3][4] Other significant metabolic pathways include N-glucuronidation and N-oxidation.[5] Due to its longer half-life (16-20 hours) compared to nicotine (1-4 hours), cotinine is a reliable biomarker for assessing nicotine exposure.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of nicotine and its metabolites. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for complex biological matrices like urine, plasma, and saliva.[7][8]
Key Advantages:
-
High Specificity and Sensitivity: Capable of detecting metabolites at very low concentrations (sub-ng/mL).[9][10]
-
Broad Analyte Coverage: Can simultaneously measure a wide range of metabolites, including non-volatile and thermally labile compounds like glucuronide conjugates, without requiring chemical derivatization.[8][11]
-
High Throughput: Modern UPLC systems coupled with fast-switching mass spectrometers allow for rapid analysis times, often under 10 minutes per sample.[11][12]
-
Reduced Sample Preparation: Often requires simpler sample preparation steps compared to GC-MS.[13]
Experimental Protocol Example: LC-MS/MS Analysis of Nicotine Metabolites in Urine
This protocol is a generalized example based on common methodologies.[13][14][15]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To a 1 mL urine sample, add 50 µL of an internal standard solution containing deuterated analogues of the target analytes.[14]
-
Acidify the urine with 1.5 mL of 5 mM ammonium formate (pH 2.5) and vortex.[14]
-
Load the mixture onto a mixed-mode SPE cartridge.
-
Wash the cartridge with a series of solvents (e.g., water, acidic buffer, methanol) to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: C18 or Biphenyl reversed-phase column (e.g., Raptor Biphenyl, Waters UPLC BEH Phenyl).[12][15]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[11]
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B to separate the analytes.
-
-
Tandem Mass Spectrometry (MS/MS):
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for analyzing volatile and thermally stable compounds. While highly effective, its application for a broad panel of nicotine metabolites is often limited by the polar and non-volatile nature of many of these compounds, necessitating a derivatization step.
Key Advantages & Disadvantages:
-
Excellent Chromatographic Resolution: Provides high-efficiency separation for volatile compounds.
-
Robust and Reliable: A well-established technique with extensive libraries for spectral matching (in full scan mode).
-
Derivatization Often Required: Many nicotine metabolites (e.g., hydroxycotinine, glucuronides) are not volatile and require chemical derivatization to increase their volatility and thermal stability, which adds time, cost, and potential for analytical variability.[11]
-
Lower Throughput: Sample preparation, including derivatization, and longer GC run times can result in lower throughput compared to modern LC-MS/MS methods.
-
Thermal Degradation: Not suitable for thermally labile metabolites like glucuronides, which would decompose in the hot GC injector.
Experimental Protocol Example: GC-MS Analysis of Nicotine and Cotinine in Urine
This protocol is a generalized example based on established methodologies.[6][16]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of urine, add an internal standard (e.g., 6-methyl nicotine).[6]
-
Make the sample alkaline by adding a strong base like sodium hydroxide (NaOH) to ensure nicotine and cotinine are in their free base, unionized form.[17]
-
Add an organic extraction solvent (e.g., dichloromethane or a methylene chloride:diethyl ether mixture) and vortex thoroughly to extract the analytes.[15][16]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Note: Derivatization with an agent like BSTFA would be required here if analyzing less volatile metabolites like hydroxycotinine.
-
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS.[6][18]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[6]
-
Injector: Splitless mode at 250-290°C.[6]
-
Oven Program: A temperature program is used for separation, e.g., start at 50°C, ramp at 15°C/min to 200°C, then ramp at 20°C/min to 300°C.[6]
-
-
Mass Spectrometry (MS):
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for nicotine metabolite analysis based on published data.
| Feature | LC-MS/MS | GC-MS | Supporting Evidence |
| Analyte Coverage | Excellent: Nicotine and a wide range of metabolites, including glucuronides and oxides, in a single run. | Limited: Primarily for nicotine and cotinine. Other metabolites require derivatization; not suitable for thermally labile conjugates. | LC-MS/MS can simultaneously quantify nicotine and 10 of its major metabolites.[8] GC-MS methods typically focus on nicotine and cotinine.[6][16] |
| Derivatization | Not required. | Often required for metabolites other than nicotine. | LC-MS/MS avoids costly and time-consuming derivatization.[11] |
| Limit of Quantitation (LOQ) | Generally lower. Typically 0.1 - 5 ng/mL for most metabolites in plasma and urine. | Generally higher for underivatized compounds. For nicotine/cotinine, can be in the range of 0.25 - 20 ng/mL. | LC-MS/MS LOQs can be as low as 0.2-2.3 ng/mL for a panel of 10 metabolites.[8] A GC-MS method reported LOQs of 0.25 ng/mL for nicotine and 20 ng/mL for cotinine.[6] |
| Linear Dynamic Range | Wide. e.g., 1-500 ng/mL for nicotine, 0.2-500 ng/mL for cotinine. | Moderate. e.g., 1-100 ng/mL for nicotine, 50-1000 ng/mL for cotinine. | A validated LC-MS/MS method showed a linear range up to 500 ng/mL.[11] A GC-MS method showed linearity up to 100 ng/mL for nicotine and 1000 ng/mL for cotinine.[6] |
| Precision (%RSD) | Excellent. Typically < 15%. | Good. Typically < 15%. | Both methods demonstrate good precision in validated assays. |
| Accuracy (%Bias) | Excellent. Typically within ±15% of the nominal value. | Good. Typically within ±15% of the nominal value. | Both methods demonstrate good accuracy in validated assays. |
| Sample Throughput | High. Runtimes of <10 minutes are common. | Lower. Longer run times and additional sample prep steps (derivatization) reduce throughput. | LC-MS/MS methods with run times of 2-8 minutes have been developed.[11][12] GC-MS run times are often >10 minutes, plus extraction/derivatization time.[6][19] |
Conclusion
For the comprehensive and high-throughput analysis of nicotine and its broad spectrum of metabolites, LC-MS/MS is the superior technique. Its ability to measure both parent compounds and their polar, non-volatile metabolites (including glucuronides) in a single run without derivatization provides a more complete and accurate metabolic profile. The exceptional sensitivity, specificity, and speed of modern LC-MS/MS systems make it the method of choice for clinical and research laboratories.
GC-MS remains a viable and robust method for the targeted analysis of nicotine and cotinine. It can be a cost-effective option if the research scope is limited to these primary biomarkers and if the laboratory has existing GC-MS instrumentation and expertise. However, for a complete understanding of nicotine metabolism and exposure, the limitations imposed by the need for derivatization and the inability to analyze thermally labile conjugates make it less suitable than LC-MS/MS.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. researchgate.net [researchgate.net]
- 9. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Robustness of a Validated Hydroxycotinine Method: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides an objective comparison of the robustness of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-3'-hydroxycotinine (hydroxycotinine), a key metabolite of nicotine. The performance of this method is evaluated against alternative analytical techniques, supported by experimental data from various studies.
The quantification of hydroxycotinine is crucial for assessing nicotine exposure and metabolism. LC-MS/MS has become the standard for this analysis due to its high sensitivity and specificity.[1] This guide delves into the critical aspect of method robustness, which ensures that minor, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results.[2][3]
Comparative Analysis of Analytical Methods
While LC-MS/MS is a widely adopted technique, other methods have also been employed for the analysis of nicotine and its metabolites. The following table summarizes the performance characteristics of a typical validated LC-MS/MS method compared to other analytical approaches.
| Parameter | LC-MS/MS | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassays (ELISA) |
| Sensitivity (LOQ) | High (0.004 - 0.40 ng/mL)[1][4][5] | Moderate | High | Moderate to Low |
| Specificity | Very High[1] | Moderate (potential for interferences) | High | Low (potential for cross-reactivity)[6] |
| Precision (%RSD) | Excellent (<15%)[4][5] | Good | Good | Moderate |
| Accuracy (%Bias) | Excellent (±15%)[1] | Good | Good | Moderate |
| Sample Throughput | High (automated methods available)[1] | Moderate | Moderate | High |
| Robustness | Generally high, but requires careful validation[7] | Moderate | High | Moderate |
Robustness Evaluation of a Validated LC-MS/MS Method
Robustness testing involves intentionally varying critical method parameters to assess the method's resilience to small changes that may occur during routine use.[8][9] The following table presents typical results from a robustness study of a validated LC-MS/MS method for hydroxycotinine analysis.
| Parameter Varied | Variation | Impact on Results (e.g., % Change in Concentration) | System Suitability |
| Mobile Phase Composition | ± 2% organic content | < 5% | Passed |
| Mobile Phase pH | ± 0.2 units | < 5% | Passed |
| Column Temperature | ± 5 °C | < 3% | Passed |
| Flow Rate | ± 10% | < 8% | Passed |
| Injection Volume | ± 20% | < 4% | Passed |
These results demonstrate that the validated LC-MS/MS method is robust, with minor variations in key parameters having a minimal impact on the final quantitative results.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is commonly used for the preparation of plasma or serum samples.[4][5]
-
To 100 µL of the biological matrix (plasma, serum, or urine), add an internal standard solution.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are performed as follows:
-
Liquid Chromatography:
-
Column: A C18 or phenyl-hexyl column is typically used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[10][11]
-
Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.[6][11]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.[6]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for hydroxycotinine and its internal standard.[10]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the evaluation of the hydroxycotinine method.
Caption: Experimental workflow for hydroxycotinine analysis.
Caption: Logical flow for robustness testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Refubium - Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3′-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma [refubium.fu-berlin.de]
- 6. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robustness – Analytical Procedure Development – Bio-QC.com User Community [bio-qc.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pharmtech.com [pharmtech.com]
- 10. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
correlation of plasma and urine hydroxycotinine levels using (Rac)-Hydroxycotinine-d3
For researchers, scientists, and drug development professionals, the choice of biological matrix is a critical decision in pharmacokinetic and toxicological studies. This guide provides an objective comparison of plasma and urine for the quantification of hydroxycotinine, a major metabolite of nicotine, with a focus on studies utilizing (Rac)-Hydroxycotinine-d3 as an internal standard.
The correlation of hydroxycotinine levels between plasma and urine is a key consideration for monitoring nicotine exposure and metabolism. While both matrices have their utility, studies consistently demonstrate that plasma is a more reliable biological source for the determination of the nicotine metabolite ratio (NMR), which is the ratio of 3-hydroxycotinine to cotinine.[1][2][3][4] This is attributed to the higher consistency and stronger agreement in measurements observed in plasma compared to urine.[1][2][3][4]
Quantitative Data Summary
A multi-laboratory study involving 35 smokers provides a comprehensive comparison of hydroxycotinine concentrations and the nicotine metabolite ratio (NMR) in both plasma and urine. The data highlights the variability in urine measurements compared to the more consistent results obtained from plasma.
| Parameter | Biological Matrix | Concentration Range | Pearson Correlation (r) between methods | Key Findings |
| 3-Hydroxycotinine (3HC) | Plasma | 15.0 – 236.0 ng/mL | > 0.96 (P < 0.0001) | Strong agreement and high correlation between different analytical methods.[1][2] |
| 3-Hydroxycotinine (3HC) | Urine | 249.8 – 19409.8 ng/mL | 0.66 – 0.98 (P < 0.0001) | Weaker agreement and less strong correlation between methods compared to plasma.[1][2][3][4] |
| Nicotine Metabolite Ratio (NMR) | Plasma | 0.11 – 1.23 | > 0.96 (P < 0.0001) | Very reliable and robust to differences in analytical protocols.[1][2][3][4] |
| Nicotine Metabolite Ratio (NMR) | Urine | 0.34 – 12.40 | 0.66 – 0.98 (P < 0.0001) | Weaker agreement and less robust compared to plasma.[1][2][3][4] |
Nicotine Metabolism Pathway
The metabolic conversion of nicotine to cotinine and subsequently to 3-hydroxycotinine is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver. This pathway is a critical determinant of nicotine clearance and individual smoking behaviors.
Experimental Protocols
The quantification of hydroxycotinine in plasma and urine is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing.
Sample Preparation
Plasma:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (this compound).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Urine:
-
To 50 µL of urine, add 10 µL of internal standard working solution (this compound).
-
Add 440 µL of water or a suitable buffer to dilute the sample.
-
Vortex for 30 seconds.
-
If necessary, perform solid-phase extraction (SPE) for sample clean-up.
-
Inject an aliquot of the diluted or extracted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of formic acid or ammonium formate is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The transitions for hydroxycotinine and this compound are monitored.
Experimental Workflow
The overall workflow for the analysis of hydroxycotinine in biological samples involves several key steps from sample collection to data interpretation.
Conclusion
Based on the available evidence, plasma is the preferred matrix for the accurate and reproducible quantification of hydroxycotinine and the determination of the nicotine metabolite ratio. The correlation of hydroxycotinine levels between plasma and urine can be influenced by various factors, including hydration status and urine pH, leading to greater variability in urine measurements. For studies requiring high precision and comparability across different laboratories and methodologies, plasma is the recommended biological fluid. The use of a robust analytical method, such as LC-MS/MS with a deuterated internal standard like this compound, is crucial for obtaining reliable data regardless of the matrix chosen.
References
- 1. Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Hydroxycotinine-d3: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of (Rac)-Hydroxycotinine-d3, a deuterated metabolite of cotinine, which is itself a metabolite of nicotine.
This compound , like its non-hydroxylated counterpart rac-Cotinine-d3, is classified as a chemical that requires careful disposal through an approved waste management facility.[1] Safety data sheets for the closely related rac-Cotinine-d3 indicate that it is harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, proper personal protective equipment (PPE), including gloves and eye protection, should be worn during handling and disposal.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are familiar with the material's safety data sheet (SDS) and have access to appropriate PPE.
| Hazard Classification | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] Do not eat, drink, or smoke when using this product. |
| Skin Irritation | Causes skin irritation.[1][2] Wear protective gloves.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] Wear eye/face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must not be disposed of in standard trash or poured down the drain.
-
Waste Segregation : Isolate waste containing this compound from other laboratory waste streams. This includes contaminated labware, unused product, and any rinsate from cleaning contaminated equipment. At a minimum, chemical waste should be segregated into categories such as acids, bases, halogenated solvents, and non-halogenated solvents.[3]
-
Container Selection : Use a dedicated, compatible, and clearly labeled waste container. The container must have a tightly fitting lid to prevent spills and the release of vapors.[3][4] For liquid waste, do not fill the container to more than 90% of its capacity to allow for expansion.[4]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the approximate concentration and quantity.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5] Follow any specific storage temperature conditions provided by the manufacturer.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Adhere to all local, state, and federal regulations for hazardous waste disposal.
While deuterium itself is a stable, naturally occurring isotope of hydrogen and does not pose a significant environmental threat, the organic molecule it is attached to dictates the disposal protocol.[5] Therefore, the entire compound must be treated with the same caution as its non-deuterated counterpart.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling (Rac)-Hydroxycotinine-d3
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (Rac)-Hydroxycotinine-d3, a deuterated derivative of a nicotine metabolite. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Hazard Information
This compound, while not having a specific Safety Data Sheet (SDS), is closely related to (Rac)-Cotinine-d3. Based on the data for this analog, this compound should be handled as a hazardous substance. The primary hazards are:
Therefore, it is crucial to avoid inhalation, ingestion, and contact with skin and eyes.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashing, to provide an additional layer of protection for the face.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves are suitable for incidental contact.[3][4] For prolonged handling, consider thicker, reusable gloves and consult the manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing from contamination.[3][5] |
| Respiratory Protection | Use in a Fume Hood | All handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] |
| Respirator | If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator may be required. Consult with your institution's Environmental Health and Safety (EHS) department.[3] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
Handling and Use
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent the dispersal of dust.
-
Spill Preparedness: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous material cleanup.
Disposal Plan
This compound, as a nicotine metabolite, falls under strict disposal regulations. Nicotine and its derivatives are classified by the Environmental Protection Agency (EPA) as an acute hazardous waste with the waste code P075.[6]
-
Waste Segregation: Do not mix this compound waste with other chemical or non-hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the chemical name.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the collection and disposal of P075 waste.[6] They will provide the necessary waste containers and arrange for proper disposal by a licensed hazardous waste contractor.
Experimental Protocol: Weighing and Solubilizing a Powdered Compound
This protocol outlines a standard procedure for safely handling a powdered chemical like this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (spatula, weigh boat, vial, solvent, etc.) and place them inside the fume hood.
-
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound powder from the storage container to the weigh boat using a clean spatula.
-
Record the weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a labeled vial.
-
Using a pipette, add the desired solvent to the vial.
-
Cap the vial securely and mix until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate cleaning agent.
-
Dispose of the weigh boat and any other contaminated disposable items in the designated hazardous waste container.
-
Remove gloves and wash hands thoroughly.
-
Visualizing Safety Workflows
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
